Melflufen hydrochloride
Description
MELPHALAN FLUFENAMIDE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and is indicated for multiple myeloma and has 1 investigational indication.
See also: Melphalan Flufenamide (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Cl2FN3O3.ClH/c1-2-33-24(32)22(16-18-3-7-19(27)8-4-18)29-23(31)21(28)15-17-5-9-20(10-6-17)30(13-11-25)14-12-26;/h3-10,21-22H,2,11-16,28H2,1H3,(H,29,31);1H/t21-,22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMWSKHHXLCVHI-VROPFNGYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)F)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)F)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31Cl3FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380449-54-7 | |
| Record name | Melphalan flufenamide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0380449547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELPHALAN FLUFENAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3412470A0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Melflufen Hydrochloride
This guide provides a comprehensive overview of Melflufen hydrochloride, a first-in-class peptide-drug conjugate designed for the treatment of multiple myeloma. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, mechanism of action, experimental data, and relevant protocols.
Chemical Structure and Properties
This compound (melphalan flufenamide hydrochloride) is a dipeptide prodrug of the alkylating agent melphalan.[1][2] Its chemical design as a peptide-drug conjugate enhances its cellular uptake and allows for targeted release of its cytotoxic payload within cancer cells.[3][4] The drug substance is the L,L-isomer, containing two stereogenic centers.[5]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | ethyl (2S)-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-(4-fluorophenyl)propanoate;hydrochloride[6] |
| SMILES | CCOC(=O)--INVALID-LINK--F)NC(=O)--INVALID-LINK--N(CCCl)CCCl)N.Cl[6] |
| CAS Number | 380449-54-7[1][6] |
| Molecular Formula | C24H31Cl3FN3O3[6][7] |
| Molecular Weight | 534.88 g/mol (Hydrochloride Salt)[6][7][8] 498.42 g/mol (Free Base)[5][9] |
| Synonyms | Melphalan flufenamide hydrochloride, J1 hydrochloride, Pepaxto[6][9] |
Mechanism of Action
Melflufen is engineered for enhanced efficacy and tumor cell selectivity compared to its parent compound, melphalan. Its high lipophilicity allows it to rapidly and freely cross cell membranes, bypassing the need for transporter proteins that can be associated with drug resistance.[3][10]
Once inside the cell, Melflufen is rapidly hydrolyzed by peptidases and esterases, which are often overexpressed in multiple myeloma cells.[3][10][11] This enzymatic cleavage releases the hydrophilic and active alkylating agent, melphalan, which then becomes entrapped within the cell, leading to a high intracellular concentration.[4][10][12] The entrapped melphalan exerts its cytotoxic effect by alkylating DNA, which induces irreversible DNA damage, triggers the DNA damage response pathway, and ultimately leads to apoptosis.[1][10][13] This targeted intracellular accumulation results in Melflufen being up to 50-fold more potent than melphalan in myeloma cells.[3][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 380449-54-7|DC Chemicals [dcchemicals.com]
- 3. Melflufen - Oncopeptides [oncopeptides.com]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Melphalan Flufenamide Hydrochloride | C24H31Cl3FN3O3 | CID 70675838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cenmed.com [cenmed.com]
- 8. abmole.com [abmole.com]
- 9. Melphalan flufenamide - Wikipedia [en.wikipedia.org]
- 10. Mechanism of action - Oncopeptides [oncopeptides.com]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Melphalan flufenamide hydrochloride | 380449-54-7 | BroadPharm [broadpharm.com]
Melflufen Hydrochloride: A Technical Whitepaper on its Role as a Peptide-Drug Conjugate in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Melflufen (melphalan flufenamide hydrochloride) represents a novel, first-in-class peptide-drug conjugate (PDC) designed to target and eliminate cancer cells, particularly in multiple myeloma (MM).[1][2][3] Its unique mechanism of action leverages the overexpression of specific enzymes within tumor cells to achieve targeted intracellular delivery and accumulation of a potent alkylating agent.[1][2] This document provides a comprehensive technical overview of melflufen's mechanism, the signaling pathways it modulates, and a summary of key preclinical and clinical data. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding for research and development professionals.
Core Mechanism of Action: A Targeted Approach
Melflufen is a dipeptide pro-agent of melphalan, engineered for enhanced cellular uptake and tumor-selective activation.[4] The core mechanism can be dissected into three critical stages: cellular entry, enzymatic activation, and induction of cytotoxicity.
Cellular Uptake and Payload Delivery
Due to its high lipophilicity, melflufen passively and rapidly diffuses across the cell membrane, bypassing the need for specific transporter proteins.[1][2][3] This characteristic is crucial as it allows melflufen to circumvent common resistance mechanisms associated with drug efflux pumps or transporter downregulation.[1]
Intracellular Activation by Peptidases and Esterases
Once inside the cell, melflufen is rapidly hydrolyzed by peptidases and esterases, which are significantly overexpressed in multiple myeloma cells compared to normal hematopoietic cells.[1][2] Aminopeptidase N (APN/CD13) is a key enzyme in this process; its elevated expression in MM is often correlated with advanced disease and poorer prognoses.[1][5] This enzymatic cleavage releases the hydrophilic alkylating payloads, primarily melphalan and desethyl-melflufen.[1][3] Because these metabolites are less lipophilic than the parent compound, they are effectively trapped within the tumor cell.[2][6] This targeted hydrolysis creates a steep concentration gradient, driving further influx of melflufen and leading to a massive intracellular accumulation of the cytotoxic agent.[1]
Cytotoxicity via Irreversible DNA Damage
The entrapped alkylating agents induce rapid and irreversible DNA damage, affecting both nuclear and mitochondrial DNA.[1] This extensive damage triggers programmed cell death (apoptosis).[1][2] In vitro studies have demonstrated that this mechanism makes melflufen approximately 50-fold more potent than melphalan itself in myeloma cells, due to the significantly higher intracellular concentration of the alkylator.[1][2][3]
Signaling Pathways and Molecular Consequences
Melflufen's potent anti-myeloma activity stems from its distinct effects on DNA damage and repair signaling pathways compared to its parent compound, melphalan.
Induction of the DNA Damage Response (DDR)
Exposure of MM cells to melflufen leads to the rapid phosphorylation and activation of key DDR proteins, including γ-H2AX, ATR, and CHK1.[5][7][8] This response is observed as early as two hours after exposure, even in melphalan-resistant cell lines.[7][8] In contrast, melphalan induces a much slower and less robust response, with no significant γ-H2AX induction in resistant cells even after 24 hours.[7][8]
Overcoming Melphalan Resistance
A critical distinction in their mechanisms is the effect on DNA repair. Melphalan treatment has been shown to upregulate Ku80, a key protein involved in the non-homologous end-joining pathway that repairs DNA double-strand breaks.[5][7][8] Melflufen, however, does not induce Ku80 upregulation.[7][8] This suggests that melflufen not only causes more extensive DNA damage but also fails to trigger key repair mechanisms that contribute to melphalan resistance. This rapid, robust, and irreversible DNA damage is believed to be the reason for its efficacy in overcoming melphalan-resistant phenotypes.[5][8]
p53-Independent Apoptosis
The cytotoxic activity of melflufen has been shown to be independent of the p53 tumor suppressor protein status.[1][3] This is a significant advantage, as p53 mutations are common in advanced and refractory cancers, often leading to resistance to conventional chemotherapies. Recent studies confirm that melflufen is effective in MM models with mutated or deleted TP53.[9]
Preclinical and Clinical Efficacy Data
Melflufen has demonstrated significant antitumor activity in both preclinical models and clinical trials.
Preclinical Potency
In vitro studies across various cancer types have consistently shown the superior potency of melflufen compared to melphalan.
| Cell Type / Model | Potency Increase (Melflufen vs. Melphalan) | Average IC50 (Melflufen) | Average IC50 (Melphalan) | Reference |
| Myeloma Cells | ~50-fold | Not specified | Not specified | [1][2][3] |
| Solid Tumor Cell Lines (24 lines) | ~44-fold | 0.41 µM | 18 µM | [5] |
| Neuroblastoma Cell Lines (7 lines) | ~270-fold (range 85-810) | Not specified | Not specified | [5] |
| Primary MM Cultures | ~108-fold (range 13-455) | 2.7 nM - 0.55 µM | Not specified | [5] |
Table 1: Summary of In Vitro Potency of Melflufen
Clinical Trial Data Summary
Melflufen, typically in combination with dexamethasone, has been evaluated in several key clinical trials for patients with relapsed/refractory multiple myeloma (RRMM).
| Trial Name (Identifier) | Phase | Patient Population | Key Efficacy Endpoints | Reference |
| O-12-M1 (NCT01897714) | I/II | RRMM refractory to lenalidomide & bortezomib | ORR: 31%, PFS: 5.7 months, OS: 20.7 months | [10] |
| HORIZON (NCT02963493) | II | Heavily pretreated RRMM, incl. triple-class refractory | ORR: 29%, Median PFS: 4.2 months, Median OS: 11.6 months | [6][11] |
| OCEAN (NCT03151811) | III | RRMM refractory to lenalidomide (vs. pomalidomide+dex) | Primary Endpoint Met: Median PFS: 6.8 months (vs. 4.9 months for pom-dex), HR: 0.79 | [9][12] |
Table 2: Summary of Key Melflufen Clinical Trials in RRMM
The Phase III OCEAN study was a head-to-head comparison against pomalidomide plus dexamethasone.[12][13] While melflufen met its primary endpoint of superior Progression-Free Survival (PFS), the key secondary endpoint of Overall Survival (OS) favored the pomalidomide arm (HR 1.104), leading to a partial clinical hold by the FDA in 2021.[12][13] Subgroup analyses suggested the PFS benefit was primarily in patients without a prior autologous stem cell transplant.[12]
Key Experimental Protocols
The following protocols are generalized methodologies based on published studies investigating melflufen.
Protocol: Cell Viability and IC50 Determination
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of melflufen compared to melphalan.
-
Methodology:
-
Cell Culture: Culture multiple myeloma cell lines (e.g., RPMI-8226, MM.1S) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C, 5% CO2.[4]
-
Seeding: Plate cells in 96-well microplates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of melflufen hydrochloride and melphalan. Treat cells in triplicate with a range of concentrations (e.g., 0.01 µM to 100 µM) for a specified duration (e.g., 48 or 72 hours).[4]
-
Viability Assay: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Convert raw data to percentage of viability relative to untreated controls. Plot the dose-response curve and calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol: Western Blot for DNA Damage Markers (γ-H2AX)
-
Objective: To assess the kinetics of DNA damage induction by melflufen.
-
Methodology:
-
Treatment: Treat MM cells with melflufen (e.g., 1 µM) or melphalan for various time points (e.g., 0, 2, 6, 24 hours).[8]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a 10-12% polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Histone H2A.X [Ser139], anti-GAPDH as a loading control).
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol: In Vitro Washout Experiment
-
Objective: To determine if brief exposure to melflufen is sufficient to induce irreversible cytotoxicity.[8]
-
Methodology:
-
Initial Exposure: Treat MM cells with a cytotoxic concentration of melflufen for a short duration (e.g., 2 hours).[8]
-
Washout: After 2 hours, harvest the cells, centrifuge, and wash twice with fresh, drug-free culture medium to remove any remaining extracellular drug.
-
Re-plating: Re-plate the washed cells in fresh, drug-free medium.
-
Continued Incubation: Incubate the cells for a total period of 48-72 hours from the start of the initial treatment.
-
Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo® assay as described in Protocol 4.1.
-
Comparison: Compare the viability of the washout group to cells continuously exposed to the drug for the full duration and to untreated controls. Irreversible damage is indicated if the washout group shows cytotoxicity comparable to the continuous exposure group.
-
Conclusion
This compound is a peptide-drug conjugate with a distinct and powerful mechanism of action. By exploiting the high metabolic activity and peptidase overexpression in tumor cells, it achieves targeted delivery and massive intracellular accumulation of its alkylating payload. This leads to rapid, overwhelming, and irreversible DNA damage that circumvents key resistance pathways, including those dependent on p53 and DNA repair mechanisms like Ku80. While clinical data have shown a clear efficacy signal, particularly in improving progression-free survival, the overall clinical benefit continues to be evaluated. The unique biological mechanism of melflufen provides a strong rationale for its continued investigation, both as a single agent and in combination therapies for difficult-to-treat hematological malignancies.
References
- 1. Mechanism of action - Oncopeptides [oncopeptides.com]
- 2. Melflufen - Oncopeptides [oncopeptides.com]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melflufen: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel alkylating agent Melflufen induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medrxiv.org [medrxiv.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. FDA puts clinical hold on all trials of Oncopeptides’ melflufen [clinicaltrialsarena.com]
The Core Dynamics of Melflufen Hydrochloride: A Technical Guide to Lipophilicity and Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melflufen (melphalan flufenamide hydrochloride), a first-in-class peptide-drug conjugate (PDC), represents a significant advancement in targeted cancer therapy, particularly for multiple myeloma.[1] Its innovative design leverages the biochemical environment of tumor cells to achieve selective delivery and accumulation of a potent alkylating agent.[2][3] This technical guide provides an in-depth analysis of two fundamental properties that govern its efficacy: lipophilicity and the mechanism of cellular uptake. Understanding these core principles is crucial for researchers and drug development professionals working to optimize its therapeutic potential and explore new applications.
The Critical Role of Lipophilicity
Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, and non-polar solvents, is a key determinant of a drug's pharmacokinetic profile, particularly its ability to cross cellular membranes. Melflufen is characterized by its high lipophilicity, a feature that starkly contrasts with its active metabolite, melphalan.[4][5]
This high lipophilicity is the driving force behind Melflufen's rapid and efficient entry into cells.[6] Unlike hydrophilic drugs that may require active transport proteins, Melflufen can freely diffuse across the lipid bilayer of the cell membrane.[7] This property is a cornerstone of its mechanism, enabling it to bypass common resistance mechanisms associated with drug transporters.[7]
Quantitative Lipophilicity Data
The lipophilicity of a compound is quantitatively expressed by its partition coefficient (Log P). The data below highlights the significant difference between Melflufen and its parent compound, melphalan.
| Compound | Estimated Log P | Key Characteristic | Reference |
| Melflufen Hydrochloride | 4.04 | Highly Lipophilic | [8][9][10] |
| Melphalan | - | Hydrophilic | [5][11] |
Mechanism of Cellular Uptake and Activation
The cellular uptake of Melflufen is a multi-stage process that results in the targeted accumulation of its cytotoxic payload within cancer cells. This process is initiated by passive diffusion and followed by enzymatic activation and intracellular trapping.
-
Passive Diffusion : Due to its high lipophilicity (Log P ≈ 4.04), Melflufen rapidly and freely crosses the cell membrane without the need for specific transporter proteins.[7][12] An equilibrium is quickly established between the extracellular and intracellular environments.[8]
-
Enzymatic Cleavage : Once inside the cell, Melflufen is rapidly hydrolyzed by intracellular enzymes, primarily aminopeptidases and esterases, which are often overexpressed in malignant cells, including multiple myeloma.[7][13] This enzymatic action cleaves the peptide bond, releasing the hydrophilic and potent alkylating agent, melphalan, as well as other metabolites like desethyl-melflufen.[7][10][14]
-
Intracellular Trapping : The newly liberated melphalan is significantly more hydrophilic than its prodrug, Melflufen.[11] This change in chemical property prevents it from readily diffusing back across the cell membrane, effectively trapping the cytotoxic agent inside the cell.[3][8]
-
Concentration Gradient : The continuous intracellular cleavage of incoming Melflufen creates a steep concentration gradient, driving a further influx of the drug into the cell.[7] This elegant mechanism leads to a remarkably high intracellular concentration of melphalan, far exceeding what can be achieved by administering melphalan directly.[8][11]
Caption: Cellular uptake and activation workflow of Melflufen.
Quantitative Impact on Intracellular Concentration and Potency
The unique uptake and activation mechanism of Melflufen results in a dramatic increase in both the intracellular concentration of its active payload and its overall cytotoxic potency compared to equimolar concentrations of melphalan.
| Parameter | Finding | Cell/Tumor Type | Reference |
| Intracellular Melphalan Accumulation | 50-100 fold higher concentration vs. melphalan treatment | Tumor Cells (General) | [8] |
| ~50-fold increased exposure | Multiple Myeloma (MM) Cells | [8] | |
| >10-fold concentration at 15 min vs. melphalan | U-937 Cells | [8] | |
| Time to Peak Concentration | Maximum intracellular melphalan reached within 15 minutes | U-937 Cells | [8] |
| Full activity obtained after 30 minutes of exposure | In vitro models | [8] | |
| Potency (IC50 Superiority) | 50-fold more potent than melphalan | Myeloma Cells (in vitro) | [3][7][13] |
| 49-fold mean superiority vs. melphalan | Lymphoma Cell Lines | [8] | |
| 108-fold average superiority vs. melphalan | Primary Lymphoma Cultures | [8] | |
| 44-fold improvement vs. melphalan | Solid Tumor Cell Lines | [8] | |
| 270-fold average superiority vs. melphalan | Neuroblastoma Cell Lines | [8] |
Experimental Protocols
Determining the cellular uptake of Melflufen requires precise experimental design to differentiate between the prodrug and its metabolites and to account for potential artifacts. Below is a generalized protocol based on standard methodologies for cellular uptake studies.
Protocol: Cellular Uptake Quantification
-
Cell Culture and Seeding :
-
Culture selected cancer cells (e.g., RPMI-8226 multiple myeloma cells) in appropriate media and conditions (e.g., 37°C, 5% CO₂).[15]
-
Seed a defined number of cells (e.g., 3 x 10⁵ cells/well) into 6-well plates and allow them to adhere for 24 hours.[15] Prepare parallel plates for cell number and protein concentration determination.[15]
-
-
Drug Exposure :
-
Prepare fresh solutions of this compound and melphalan (as a comparator) in culture media at desired concentrations (e.g., 5 µM Melflufen vs. 100 µM melphalan).[6]
-
Remove existing media from cells and add the drug-containing media.
-
Incubate for various time points (e.g., 15 min, 30 min, 1h, 2h) to determine uptake kinetics.[6][8]
-
-
Control Groups :
-
Cell Harvesting and Lysis :
-
At each time point, aspirate the drug-containing media.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.[15]
-
Harvest the cells by trypsinization, followed by centrifugation to form a cell pellet.[15]
-
Lyse the cell pellet using an appropriate lysis buffer or solvent (e.g., HNO₃ or tetramethylammonium hydroxide for elemental analysis, or specific solvents for LC-MS/MS).[15]
-
-
Quantification :
-
Analyze the cell lysates to quantify the intracellular concentrations of Melflufen and melphalan. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for such quantification, offering high sensitivity and specificity.
-
Normalize the drug amount to the cell number or total protein content for accurate comparison between samples.[15]
-
Caption: Generalized experimental workflow for a cellular uptake study.
Downstream Signaling Consequences
The high intracellular concentration of melphalan achieved via Melflufen administration leads to rapid and irreversible DNA damage, triggering apoptosis even in cells resistant to conventional melphalan.[11][13]
-
DNA Damage Response : Melflufen rapidly induces markers of DNA damage, including γ-H2AX, and activates DNA damage response proteins like ATR and CHK1.[8][11]
-
Irreversible Damage : This damage is considered robust and irreversible, partly because, unlike melphalan, Melflufen treatment does not lead to the upregulation of the DNA repair protein Ku80.[8][11]
-
p53-Independent Apoptosis : The cytotoxic effects and induction of apoptosis are independent of p53 function, which is a significant advantage for treating tumors with p53 mutations, a common mechanism of drug resistance.[3][6]
Caption: Downstream DNA damage and apoptosis signaling pathway.
Conclusion
The therapeutic efficacy of this compound is fundamentally rooted in its physicochemical properties. Its high lipophilicity facilitates rapid, passive diffusion into tumor cells, while its peptide conjugate nature allows for targeted enzymatic cleavage by overexpressed intracellular peptidases. This elegant mechanism results in the intracellular accumulation and trapping of its potent alkylating payload, melphalan, at concentrations far exceeding those achievable with direct melphalan administration. The consequence is a robust, p53-independent cytotoxic effect that can overcome established drug resistance mechanisms. This detailed understanding of Melflufen's lipophilicity and cellular uptake provides a solid foundation for its clinical application and for the future development of next-generation peptide-drug conjugates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. The approval and withdrawal of melphalan flufenamide (melflufen): Implications for the state of the FDA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melflufen, a peptide‐conjugated alkylator, is an efficient anti‐neo‐plastic drug in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melflufen: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action - Oncopeptides [oncopeptides.com]
- 8. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Melphalan Flufenamide | C24H30Cl2FN3O3 | CID 9935639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncopeptides.com [oncopeptides.com]
- 13. Melflufen - Oncopeptides [oncopeptides.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Cleavage of Melflufen Hydrochloride by Aminopeptidases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melflufen (melphalan flufenamide hydrochloride) is a first-in-class peptide-drug conjugate that leverages the enzymatic activity of aminopeptidases for targeted delivery of a potent alkylating agent, melphalan, to cancer cells. This technical guide provides an in-depth exploration of the core mechanism of Melflufen's action: its enzymatic cleavage by aminopeptidases. We will delve into the biochemical basis of this process, present quantitative data on its efficiency, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
Introduction: Melflufen's Mechanism of Action
Melflufen was designed as a lipophilic prodrug to overcome resistance and improve the therapeutic index of the conventional alkylating agent, melphalan.[1][2] Its high lipophilicity facilitates rapid and passive diffusion across the cell membrane.[3] Once inside the cell, Melflufen is a substrate for various intracellular aminopeptidases, which are frequently overexpressed in malignant cells, including multiple myeloma.[4][5] The enzymatic cleavage of the dipeptide bond in Melflufen releases the hydrophilic and cytotoxic metabolite, melphalan.[6] This process leads to a significant accumulation of melphalan within the target cancer cells, reaching concentrations 10- to several 100-fold higher than what can be achieved with direct administration of melphalan at equimolar doses.[1][4] The entrapped melphalan then exerts its cytotoxic effect by inducing irreversible DNA damage, leading to apoptosis.[5][7]
The Role of Aminopeptidases in Melflufen Activation
Aminopeptidases are a class of proteolytic enzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides. Several aminopeptidases have been implicated in the cleavage of Melflufen, with Aminopeptidase N (APN), also known as CD13, being a key enzyme in this process.[8] Studies have shown that the cytotoxic efficacy of Melflufen is directly correlated with the expression and activity of aminopeptidases in cancer cells.[9] Inhibition of aminopeptidase activity, for instance by using the inhibitor bestatin, has been demonstrated to significantly reduce the intracellular accumulation of melphalan and consequently diminish the cytotoxic effect of Melflufen.[3][10] This dependency on aminopeptidase activity forms the basis of Melflufen's targeted action against cancer cells, which often exhibit elevated levels of these enzymes.[4]
Quantitative Analysis of Melflufen Cleavage and Efficacy
The enzymatic cleavage of Melflufen leads to a significant potentiation of its cytotoxic activity compared to melphalan. This has been quantified in numerous studies through the determination of half-maximal inhibitory concentrations (IC50) in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Melflufen versus Melphalan in Multiple Myeloma (MM) Cell Lines
| Cell Line | Resistance Profile | Melflufen IC50 (µM) | Melphalan IC50 (µM) | Fold Difference | Reference |
| RPMI-8226 | Melphalan-sensitive | ~0.5 | ~10 | ~20 | [1] |
| LR-5 | Melphalan-resistant | ~1 | >50 | >50 | [1] |
| MM.1S | Dexamethasone-sensitive | ~0.1 | >1 | ~10 | [7] |
| U-937 | Lymphoma | 0.44 | - | - | [3] |
| CCRF-CEM | T-cell leukemia | 0.13 | - | - | [3] |
Table 2: Intracellular Accumulation of Melphalan
The rapid cleavage of Melflufen results in a swift and substantial increase in intracellular melphalan concentrations.
| Cell Line | Treatment | Time to Peak Concentration | Peak Intracellular Melphalan Concentration (Relative to Melphalan Treatment) | Reference |
| RPMI-8226 | Melflufen (0.5 µM) | 15 minutes | >10-fold | [1][3] |
| U-937 | Melflufen | 15 minutes | >10-fold | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the enzymatic cleavage and activity of Melflufen.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Melflufen and melphalan on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., RPMI-8226, MM.1S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Melflufen hydrochloride and Melphalan
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of Melflufen and melphalan in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only as a blank and wells with cells in medium without drugs as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.[7]
Measurement of Intracellular Melphalan Concentration by HPLC-MS
This protocol describes the quantification of intracellular melphalan following treatment with Melflufen.
Materials:
-
Cancer cell lines
-
This compound and Melphalan
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile with 0.1% formic acid
-
Internal standard (e.g., deuterated melphalan)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with Melflufen or melphalan at desired concentrations for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).[1]
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 500 µL of ice-cold acetonitrile with 0.1% formic acid and the internal standard.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase for HPLC-MS analysis.
-
Inject the sample into the HPLC-MS system for quantification of melphalan.
-
Generate a standard curve using known concentrations of melphalan to determine the absolute intracellular concentrations.
Aminopeptidase Activity Assay
This assay measures the aminopeptidase activity in cell lysates, which is crucial for Melflufen activation.
Materials:
-
Cancer cell lines
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
Aminopeptidase substrate (e.g., L-Leucine-p-nitroanilide)
-
96-well plate
-
Microplate reader
Procedure:
-
Culture cells to the desired density and harvest them.
-
Wash the cells with PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
In a 96-well plate, add 50 µg of cell lysate to each well.
-
Add the aminopeptidase substrate to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm over time using a microplate reader.
-
The rate of increase in absorbance is proportional to the aminopeptidase activity in the lysate.
Visualizing the Core Concepts
Melflufen's Mechanism of Action
References
- 1. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. oncopeptides.com [oncopeptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Graphviz [graphviz.org]
- 7. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Command Line | Graphviz [graphviz.org]
- 9. Aminopeptidase Expression in Multiple Myeloma Associates with Disease Progression and Sensitivity to Melflufen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Melflufen Hydrochloride: A Technical Guide to its Impact on DNA Damage and Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Melflufen hydrochloride (melphalan flufenamide) is a first-in-class peptide-drug conjugate that leverages the unique enzymatic environment of cancer cells to deliver a potent alkylating agent, resulting in rapid and irreversible DNA damage. This technical guide provides an in-depth analysis of melflufen's mechanism of action, its profound effects on DNA integrity, and its distinct interaction with cellular DNA repair pathways. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological processes, this document serves as a comprehensive resource for professionals in oncology research and drug development.
Mechanism of Action: Targeted Delivery and Intracellular Activation
Melflufen is a lipophilic dipeptide ester of melphalan, designed to passively diffuse across cell membranes.[1] Once inside the cell, it is rapidly hydrolyzed by aminopeptidases, which are often overexpressed in malignant cells, particularly in multiple myeloma.[2][3] This enzymatic cleavage releases the hydrophilic alkylating payload, primarily melphalan, which becomes entrapped within the cell, leading to a significantly higher intracellular concentration of the cytotoxic agent compared to direct administration of melphalan.[4][5] This targeted accumulation is a key driver of melflufen's enhanced potency and its ability to overcome melphalan resistance.[4][6]
Induction of DNA Damage: A Rapid and Irreversible Assault
Melflufen's primary cytotoxic effect stems from its ability to induce extensive and irreversible DNA damage.[7][8] The entrapped melphalan acts as an alkylating agent, forming covalent bonds with DNA, leading to cross-linking and the formation of double-strand breaks (DSBs).[1][9] This damage is characterized by its rapid onset and robustness, even at low concentrations.[6]
A key indicator of melflufen-induced DNA damage is the rapid and dose-dependent phosphorylation of histone H2AX to form γ-H2AX.[6][7] This phosphorylation occurs at serine 139 and serves as an early marker for the presence of DSBs.[10] Studies have shown that melflufen induces γ-H2AX, as well as the activation of other critical DNA damage response proteins such as ATR and CHK1, as early as two hours after exposure in both melphalan-sensitive and -resistant multiple myeloma cells.[6][7] This rapid induction of a widespread DNA damage response overwhelms the cell's repair capacity, ultimately triggering apoptosis.[4][6] Furthermore, melflufen has been shown to induce mitochondrial DNA damage, contributing to mitochondrial dysfunction and apoptosis.[2][10]
Impact on DNA Repair Pathways: A Differential Effect
A crucial aspect of melflufen's efficacy, particularly in overcoming drug resistance, lies in its differential impact on DNA repair pathways compared to its parent compound, melphalan.[4][6] While melphalan has been shown to upregulate Ku80, a key protein in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks, melflufen does not induce a similar response.[6][7] This lack of Ku80 upregulation suggests that melflufen-induced DNA damage is not efficiently repaired by the NHEJ pathway, contributing to the irreversibility of the damage.[6][8][11]
The activation of the ATR/CHK1 signaling cascade in response to melflufen indicates the cell's attempt to initiate homologous recombination (HR) repair.[6][7] However, the sheer volume and rapid accumulation of DNA lesions appear to saturate this repair mechanism, leading to cell cycle arrest and apoptosis.[6] The inability of cancer cells to effectively repair the extensive DNA damage inflicted by melflufen is a cornerstone of its potent anti-tumor activity.[4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, illustrating the potency and efficacy of melflufen.
Table 1: In Vitro Cytotoxicity of Melflufen vs. Melphalan in Multiple Myeloma (MM) Cell Lines
| Cell Line | Resistance Profile | Melflufen IC50 (µM) | Melphalan IC50 (µM) | Fold Difference |
| RPMI-8226 | Melphalan-Sensitive | ~0.1 - 0.5 | ~5 - 10 | ~50x |
| LR-5 | Melphalan-Resistant | ~0.5 - 1.0 | >100 | >100x |
| MM.1S | - | ~1.0 | ~3.0 | 3x |
Data compiled from multiple sources indicating approximate ranges.[4][6]
Table 2: Induction of Apoptosis and DNA Damage Markers
| Cell Line | Treatment | % TUNEL Positive Cells (48h) | γ-H2AX Induction (2h) |
| MM.1S | Melflufen (1 µM) | Significant Increase | Robust |
| MM.1S | Melphalan (3 µM) | Moderate Increase | Delayed |
| LR-5 | Melflufen (3 µM) | Significant Increase | Robust |
| LR-5 | Melphalan (10 µM) | Minimal Increase | Not Observed |
Qualitative summary based on reported experimental outcomes.[6]
Experimental Protocols
Detailed methodologies for key assays used to evaluate the effects of melflufen are provided below.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of melflufen and melphalan on cancer cell lines.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of melflufen or melphalan for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[6]
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
Objective: To detect DNA fragmentation associated with apoptosis.
Protocol:
-
Treat cells with melflufen or melphalan for the desired time points.
-
Harvest and fix the cells in 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT and FITC-dUTP) for 60 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.[6]
Immunoblotting for DNA Damage and Repair Proteins
Objective: To analyze the expression and phosphorylation status of key proteins in the DNA damage response and repair pathways.
Protocol:
-
Treat cells with melflufen or melphalan for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against γ-H2AX, ATR, CHK1, Ku80, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
Conclusion
This compound represents a significant advancement in the treatment of multiple myeloma and other hematological malignancies. Its unique mechanism of action, characterized by targeted intracellular accumulation and the induction of rapid, overwhelming, and irreversible DNA damage, sets it apart from traditional alkylating agents. The differential effect on DNA repair pathways, particularly the circumvention of the Ku80-mediated NHEJ pathway, provides a strong rationale for its efficacy in drug-resistant cancers. The data and methodologies presented in this guide underscore the robust preclinical evidence supporting the clinical development and application of melflufen. Further research into the intricate interplay between melflufen and various DNA repair mechanisms will continue to illuminate its therapeutic potential and inform the development of novel combination strategies.
References
- 1. Melphalan Flufenamide (Melflufen): First Approval - ProQuest [proquest.com]
- 2. Mechanism of action - Oncopeptides [oncopeptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melflufen: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel alkylating agent Melflufen induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Melphalan Flufenamide (Melflufen): First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medrxiv.org [medrxiv.org]
- 11. researchgate.net [researchgate.net]
In Vitro Pharmacokinetics and Metabolism of Melflufen Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melflufen (melphalan flufenamide hydrochloride) is a first-in-class peptide-drug conjugate designed to target aminopeptidases, which are overexpressed in various cancers, leading to the intracellular release of a potent alkylating agent, melphalan. This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and metabolism of melflufen, consolidating available data on its stability, permeability, protein binding, and metabolic pathways. Detailed experimental methodologies are presented alongside quantitative data to support researchers and drug development professionals in understanding the preclinical characteristics of this targeted chemotherapy.
Introduction
Melflufen is a lipophilic dipeptide ester derivative of melphalan. Its high lipophilicity facilitates rapid and passive diffusion across cell membranes. Once inside the target cancer cells, melflufen is hydrolyzed by intracellular peptidases and esterases, releasing the hydrophilic alkylating agent melphalan and the metabolite desethyl-melflufen.[1] This enzymatic cleavage leads to the intracellular accumulation of melphalan, resulting in significantly higher concentrations within tumor cells compared to normal cells.[2][3] This targeted delivery mechanism aims to enhance the therapeutic index of melphalan by increasing its efficacy against malignant cells while potentially reducing systemic toxicity.
In Vitro Metabolism and Stability
The metabolic activation of melflufen is a key aspect of its mechanism of action. In vitro studies have focused on its hydrolysis in various biological matrices.
Hydrolysis in Human Blood and Plasma
An in vitro study conducted in human whole blood demonstrated the rapid distribution of melflufen into blood cells and its swift conversion to its primary active metabolite, melphalan.[4][5]
Experimental Protocol: In Vitro Hydrolysis in Human Whole Blood
-
Test System: Freshly collected human whole blood.
-
Incubation: Melflufen is spiked into the whole blood at a defined concentration and incubated at 37°C with gentle agitation.
-
Sampling: Aliquots are collected at various time points (e.g., 0, 1, 5, 6, 15, 25, 30, 60, and 120 minutes).
-
Sample Processing: At each time point, blood samples are fractionated into plasma and blood cells by centrifugation.
-
Analysis: The concentrations of melflufen and melphalan in both fractions are quantified using a validated LC-MS/MS method.[6][7]
Quantitative Data: Hydrolysis in Human Whole Blood
| Parameter | Melflufen in Blood Cells | Melphalan in Blood Cells | Melphalan in Plasma |
| Time to Peak Concentration | 1 minute[4][5] | 6 minutes[4][5] | 25 minutes[4][5] |
Data synthesized from qualitative descriptions in the cited sources.
In contrast to whole blood, melflufen exhibits a relatively low rate of hydrolysis in human plasma alone, with a reported technical half-life of 2.3 hours.[2][4] This suggests that the enzymatic activity responsible for melflufen's activation is primarily located within blood cells and other tissues, rather than in the plasma compartment.
Metabolism in Liver Preparations
While the primary activation of melflufen occurs via hydrolysis, it is also important to characterize its metabolism by hepatic enzymes to understand its systemic clearance and potential for drug-drug interactions.
Note: Specific quantitative data for the metabolic stability of melflufen in human liver microsomes or hepatocytes (e.g., half-life, intrinsic clearance) were not available in the public domain at the time of this review.
General Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Test System: Pooled human liver microsomes.
-
Incubation: Melflufen is incubated with human liver microsomes in the presence of NADPH at 37°C.
-
Sampling: Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of melflufen is determined by LC-MS/MS to calculate the half-life and intrinsic clearance.
Membrane Permeability
The high lipophilicity of melflufen is a key determinant of its rapid cellular uptake. In vitro cell-based assays are used to quantify the permeability of compounds across biological membranes.
Note: Specific quantitative data for the permeability of melflufen from Caco-2 assays (e.g., apparent permeability coefficient (Papp), efflux ratio) were not available in the public domain at the time of this review.
General Experimental Protocol: Caco-2 Permeability Assay
-
Test System: Confluent monolayers of Caco-2 cells cultured on permeable supports.
-
Assay Setup: The permeable supports are placed in a transwell plate, separating the apical (AP) and basolateral (BL) compartments.
-
Incubation: Melflufen is added to either the AP or BL compartment, and the appearance of the compound in the receiving compartment is monitored over time.
-
Sampling: Aliquots are taken from the receiving compartment at specified time points.
-
Analysis: The concentration of melflufen is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated for both AP-to-BL and BL-to-AP directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the potential for active efflux.
Plasma Protein Binding
The extent of plasma protein binding influences the distribution and clearance of a drug, as generally only the unbound fraction is pharmacologically active and available for metabolism and excretion.
Note: Specific quantitative data for the in vitro plasma protein binding of melflufen were not available in the public domain at the time of this review.
General Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding
-
Test System: A dialysis unit with two chambers separated by a semipermeable membrane.
-
Assay Setup: One chamber is filled with human plasma containing melflufen, and the other chamber is filled with a protein-free buffer.
-
Equilibration: The unit is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentrations of melflufen in both chambers are determined by LC-MS/MS.
-
Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Drug-Drug Interaction Potential: Cytochrome P450 Inhibition
Evaluating the potential of a new drug to inhibit cytochrome P450 (CYP) enzymes is a critical step in drug development to predict potential drug-drug interactions.
Note: Specific quantitative data for the inhibition of CYP450 enzymes by melflufen (e.g., IC50 values) were not available in the public domain at the time of this review.
General Experimental Protocol: CYP450 Inhibition Assay
-
Test System: Human liver microsomes and specific CYP isoform probe substrates.
-
Incubation: A specific probe substrate for a CYP isoform is incubated with human liver microsomes and NADPH in the presence of varying concentrations of melflufen.
-
Metabolite Formation: The reaction is allowed to proceed for a defined period at 37°C.
-
Reaction Termination: The reaction is stopped by adding a quenching solution.
-
Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.
-
Calculation: The concentration of melflufen that causes 50% inhibition of metabolite formation (IC50) is determined.
Analytical Methodology
The quantification of melflufen and its metabolites in in vitro samples is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
General LC-MS/MS Method Parameters
-
Sample Preparation: Protein precipitation is a common method for extracting the analytes from the in vitro matrix.[6]
-
Internal Standard: An internal standard, such as fluorescein, is used to normalize for variations in sample processing and instrument response.[6][7]
-
Chromatography: Reversed-phase chromatography is often employed to separate melflufen and its metabolites.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
Conclusion
The in vitro profile of melflufen hydrochloride is characterized by its high lipophilicity, leading to rapid cell permeability, and its unique intracellular metabolic activation by peptidases and esterases. This mechanism results in the targeted accumulation of the active alkylating agent melphalan within cancer cells. While qualitative descriptions of these processes are available, there is a notable lack of publicly accessible, detailed quantitative data from standardized in vitro ADME assays. Further disclosure of such data would be invaluable to the scientific community for a more complete understanding of melflufen's preclinical properties and for the development of future peptide-drug conjugates. This guide provides a framework based on the available information and general methodologies to aid researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Melflufen: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Pharmacokinetics and Metabolism of Melflufen, an Alkylating Peptide-Drug Conjugate, in Patients with Relapsed Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Initial Investigations into Melflufen Hydrochloride's Anti-Tumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigations into the anti-tumor activity of Melflufen hydrochloride (melphalan flufenamide). Melflufen is a first-in-class peptide-drug conjugate (PDC) that leverages the overexpression of aminopeptidases in cancer cells to achieve targeted delivery of a potent alkylating agent.[1][2] This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Mechanism of Action
Melflufen is a lipophilic dipeptide ester of melphalan, designed to passively diffuse across cell membranes.[3][4] Once inside the cell, it is rapidly hydrolyzed by aminopeptidases and esterases, which are overexpressed in various tumor cells, including multiple myeloma.[3][5] This enzymatic cleavage releases the hydrophilic alkylating agent melphalan, which becomes entrapped within the cell, leading to a high intracellular concentration.[3][4] The accumulated melphalan then exerts its cytotoxic effect by inducing irreversible DNA damage, leading to apoptosis.[5][6] This targeted intracellular accumulation results in a significantly higher potency of Melflufen compared to equimolar concentrations of melphalan.[7]
Preclinical Anti-Tumor Activity
In Vitro Cytotoxicity
Melflufen has demonstrated significantly greater cytotoxic activity compared to melphalan across a broad range of human cancer cell lines and primary tumor cultures.[8] In hematological malignancies, the potency of Melflufen was found to be approximately 50-fold higher than melphalan.[7][8]
Table 1: In Vitro Cytotoxicity of Melflufen vs. Melphalan
| Cancer Type | Cell Lines/Primary Cultures | Melflufen IC50 Range | Melphalan IC50 Range | Fold Superiority (Melflufen vs. Melphalan) | Reference |
| Hematological Malignancies | 15 primary cultures | Mean: 55 nM | - | 27-fold lower than melphalan | [7] |
| Lymphoma | Various cell lines | 0.011 - 0.92 µM | - | Mean: 49-fold | [7][9] |
| Multiple Myeloma | RPMI 8226, U266 | 0.44 µM, 0.13 µM | - | >10-fold intracellular melphalan concentration | [7] |
| Acute Myeloid Leukemia | Various cell lines | Highly sensitive | Considerably less potent | - | [10] |
Overcoming Drug Resistance
A key finding from initial studies is Melflufen's ability to induce apoptosis in cancer cells that have developed resistance to conventional therapies, including melphalan and bortezomib.[7][11] This activity is attributed to Melflufen's distinct mechanism of inducing rapid, robust, and irreversible DNA damage that is not dependent on p53 activation.[6][8] Furthermore, melphalan, but not Melflufen, was found to upregulate Ku80, a protein involved in DNA double-strand break repair, suggesting Melflufen circumvents this resistance mechanism.[6][7]
In Vivo Efficacy
In vivo studies using human tumor xenograft models have consistently shown the superior anti-tumor activity of Melflufen compared to melphalan.[7][12] In a human multiple myeloma xenograft model, Melflufen treatment resulted in more potent inhibition of tumor growth and prolonged survival compared to equimolar doses of melphalan.[11][13] Similar significant anti-tumor activity has been observed in xenograft models of lymphoma, AML, and ovarian cancer.[12]
Table 2: In Vivo Efficacy of Melflufen in Xenograft Models
| Cancer Type | Animal Model | Treatment | Outcome | Reference |
| Multiple Myeloma | Human MM xenograft in mice | Melflufen vs. equimolar melphalan | Significant inhibition of tumor growth (p=0.001) and prolonged survival (p<0.001) with Melflufen. | [13] |
| Lymphoma | Subcutaneous lymphoma xenograft in mice | Melflufen | Significant anti-tumor activity with minimal side effects. | [9] |
| Acute Myeloid Leukemia | Patient-derived xenograft in mice | Melflufen | Significant anti-leukemic activity and increased survival. | [10] |
| Ovarian Cancer | Ovarian cell xenografts | Melflufen | Effective as a single agent and in combination. | [12] |
Clinical Investigations in Multiple Myeloma
Early clinical trials have evaluated the safety and efficacy of Melflufen, primarily in combination with dexamethasone, in patients with relapsed/refractory multiple myeloma (RRMM).
Phase I/II O-12-M1 Study
This open-label, multicenter study assessed Melflufen plus dexamethasone in RRMM patients who had received at least two prior lines of therapy.[14] The combination demonstrated durable responses with a manageable safety profile.[14]
Table 3: Key Efficacy Results from the O-12-M1 Study (n=45)
| Endpoint | Result | 95% Confidence Interval |
| Overall Response Rate (ORR) | 31% | - |
| Median Duration of Response | 8.4 months | 4.6 - 9.6 months |
| Median Progression-Free Survival (PFS) | 5.7 months | 3.7 - 9.2 months |
| Median Overall Survival (OS) | 20.7 months | 11.8 - 41.3 months |
| Data from a median follow-up of 46 months.[14] |
Phase III OCEAN Study
The OCEAN study was a randomized, head-to-head trial comparing Melflufen plus dexamethasone to pomalidomide plus dexamethasone in RRMM patients.[15] Melflufen met the primary endpoint of superior Progression-Free Survival (PFS).[15]
Table 4: Key Efficacy Results from the Phase III OCEAN Study
| Endpoint | Melflufen + Dexamethasone | Pomalidomide + Dexamethasone | Hazard Ratio (HR) / p-value |
| Median PFS (Primary Endpoint) | 6.8 months | 4.9 months | HR: 0.79, p=0.03 |
| Overall Response Rate (ORR) | 33% | 27% | - |
| Median Overall Survival (OS) | - | - | HR: 1.10 (favored pomalidomide) |
| Data presented for the Intention to Treat (ITT) population.[15] |
Phase I/II ANCHOR Study
The ANCHOR study evaluated Melflufen in triplet combinations with dexamethasone and either daratumumab or bortezomib in RRMM patients.[16][17]
Table 5: Key Efficacy Results from the Phase I/II ANCHOR Study
| Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Melflufen + Dexamethasone + Daratumumab | 73% | 12.9 months |
| Melflufen + Dexamethasone + Bortezomib | 78% | 14.7 months |
| Results for the recommended Melflufen dose of 30 mg.[16][17] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Fluorometric Microculture Cytotoxicity Assay - FMCA)
-
Cell Preparation: Lymphoma cell lines and primary tumor cells from patients were seeded in 96-well microtiter plates.
-
Drug Exposure: Cells were exposed to a range of concentrations of Melflufen and melphalan for a specified period (e.g., 72 hours).
-
Fluorescence Measurement: The plates were washed, and fluorescein diacetate (FDA) was added. FDA is hydrolyzed by esterases in viable cells to produce fluorescein.
-
Data Analysis: The fluorescence of each well was measured using a fluorometer. The IC50 value (the drug concentration that inhibits cell growth by 50%) was calculated by comparing the fluorescence of treated cells to untreated controls.[9]
Human Multiple Myeloma Xenograft Model
-
Cell Implantation: Human multiple myeloma cells (e.g., MM.1S) were subcutaneously injected into immunodeficient mice (e.g., SCID mice).[13]
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment Administration: Mice were randomized into treatment groups and received intravenous injections of Melflufen, equimolar doses of melphalan, or a vehicle control.[13]
-
Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) with calipers. Animal survival was monitored.
-
Endpoint Analysis: Tumor growth inhibition and differences in survival between treatment groups were statistically analyzed.[13]
Conclusion
Initial investigations have established this compound as a potent anti-tumor agent with a novel, targeted mechanism of action. Preclinical studies have consistently demonstrated its superiority over melphalan in terms of cytotoxicity and its ability to overcome drug resistance. Early and late-phase clinical trials in multiple myeloma have confirmed its clinical activity, leading to its evaluation in various combination regimens. The data summarized in this guide underscore the therapeutic potential of Melflufen and provide a foundation for ongoing research and development in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action - Oncopeptides [oncopeptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Melflufen - Oncopeptides [oncopeptides.com]
- 6. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melflufen: A Peptide–Drug Conjugate for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo activity of melflufen (J1)in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo anti-leukemic activity of the peptidase-potentiated alkylator melflufen in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo antitumor activity of a novel alkylating agent, melphalan-flufenamide, against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of Melflufen : Preclinical Studies of a Novel Peptidase-Potentiated Alkylator [uu.diva-portal.org]
- 13. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Data on Melflufen Combo for Myeloma Shows Durable Response | Docwire News [docwirenews.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. ANCHOR: melflufen plus dexamethasone and daratumumab or bortezomib in relapsed/refractory multiple myeloma: final results of a phase I/IIa study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ANCHOR: melflufen plus dexamethasone and daratumumab or bortezomib in relapsed/refractory multiple myeloma: final results of a phase I/IIa study | Haematologica [haematologica.org]
Methodological & Application
Application Note & Protocol: Melflufen Hydrochloride In Vitro Cytotoxicity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Melflufen (melphalan flufenamide), a first-in-class peptide-drug conjugate, leverages the unique biochemical environment of tumor cells for targeted delivery of an alkylating agent.[1][2] Due to its high lipophilicity, melflufen rapidly penetrates cell membranes.[3] Inside the cell, it is hydrolyzed by aminopeptidases, which are often overexpressed in malignant cells, to release its cytotoxic payload, melphalan.[1][2][4] This mechanism leads to a high intracellular concentration of the alkylating agent, causing irreversible DNA damage and subsequent apoptosis.[1][5] In vitro studies have shown that melflufen is significantly more potent than melphalan itself in various cancer cell lines.[2][6]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of melflufen hydrochloride using a standard colorimetric assay (MTT), along with representative data and an overview of its mechanism of action.
Principle of the Cytotoxicity Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl-tetrazolium salt) assay is a widely used method for measuring cell viability. In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the quantification of cytotoxicity by measuring the absorbance of the formazan solution.[7]
Melflufen's Mechanism of Action & Signaling Pathway
Melflufen's efficacy is rooted in its targeted activation within cancer cells. After passive diffusion across the cell membrane, intracellular aminopeptidases cleave the peptide bond, releasing melphalan.[8][9] The hydrophilic melphalan becomes entrapped within the cell, leading to a high local concentration.[2][3] This potent alkylating agent induces DNA double-strand breaks, triggering the DNA damage response (DDR) pathway.[5][10] This is evidenced by the rapid phosphorylation of H2AX (forming γ-H2AX) and the activation of upstream kinases like ATR and CHK1.[5][11] Unlike treatment with melphalan alone, melflufen does not appear to upregulate the DNA repair protein Ku80, suggesting it induces an irreversible level of damage that overwhelms cellular repair mechanisms and commits the cell to apoptosis.[5][11][12]
Caption: Melflufen mechanism of action signaling pathway.
Data Presentation: In Vitro Cytotoxicity of Melflufen
Melflufen has demonstrated potent cytotoxic activity across a wide range of hematological and solid tumor cell lines. The half-maximal inhibitory concentration (IC50) is typically in the nanomolar to low micromolar range.
| Cell Line | Cancer Type | Melflufen IC50 (µM) | Reference |
| Hematological Malignancies | |||
| MM.1S | Multiple Myeloma | ~0.05 | [5] |
| RPMI-8226 | Multiple Myeloma | ~0.08 | [5] |
| INA-6 | Multiple Myeloma | ~0.03 | [13] |
| ARP-1 | Multiple Myeloma | ~0.04 | [13] |
| LR-5 (Melphalan-resistant) | Multiple Myeloma | ~0.15 | [5] |
| U-937 | Lymphoma | 0.13 | [6] |
| Solid Tumors | |||
| NCI-H69 | Small-Cell Lung Cancer (SCLC) | 0.064 | [6] |
| NCI-H23 | Non-Small-Cell Lung Cancer (NSCLC) | 7.6 | [6] |
| J82 | Urothelial Cancer | Varies with exposure time | [7] |
| RT4 | Urothelial Cancer | Varies with exposure time | [7] |
| D492HER2 | Breast Cancer | ~0.5 | [14] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~1.0 | [14] |
Note: IC50 values can vary based on experimental conditions such as exposure time and the specific viability assay used.
Experimental Protocol: Melflufen Cytotoxicity (MTT Assay)
This protocol outlines the steps for determining the IC50 value of this compound in an adherent cancer cell line.
Caption: General workflow for an in vitro cytotoxicity assay.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., RPMI-8226 multiple myeloma cells).
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO) and stored at -20°C.
-
Culture Medium: RPMI-1640, DMEM, or other appropriate medium.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT Reagent: 5 mg/mL in PBS, sterile-filtered.
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl.[7]
-
Equipment: 96-well flat-bottom plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
Step-by-Step Methodology
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute cells in fresh culture medium to a final concentration for seeding (e.g., 5,000 cells/100 µL).[7] d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for 'untreated control' and 'blank' (medium only). e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Drug Preparation and Treatment: a. Prepare a series of melflufen dilutions in culture medium from your stock solution. A common starting range is 10 µM down to low nM concentrations. b. After the 24-hour pre-incubation, carefully remove the medium from the wells. c. Add 100 µL of the corresponding melflufen dilution or control medium to each well in triplicate. d. Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[5][13]
-
MTT Assay and Measurement: a. After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form. c. Carefully aspirate the medium containing MTT from each well. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to reduce background.
Data Analysis
-
Calculate Percent Viability: a. Subtract the average absorbance of the blank wells from all other wells. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Untreated Control Wells) x 100
-
Determine IC50: a. Plot the percent viability against the log of the melflufen concentration. b. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (such as GraphPad Prism or R) to calculate the IC50 value. The IC50 is the concentration of melflufen that inhibits cell viability by 50%.
Conclusion
The protocol described provides a reliable method for determining the in vitro cytotoxicity of this compound. Melflufen's unique mechanism of action, which relies on enzymatic activation within tumor cells, results in potent and selective anti-cancer activity.[4] This makes it a compelling agent for further study, particularly in malignancies known to overexpress aminopeptidases and in models of acquired resistance to conventional alkylating agents.[5][13]
References
- 1. Mechanism of action - Oncopeptides [oncopeptides.com]
- 2. Melflufen - Oncopeptides [oncopeptides.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melphalan‐flufenamide is cytotoxic and potentiates treatment with chemotherapy and the Src inhibitor dasatinib in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aminopeptidase Expression in Multiple Myeloma Associates with Disease Progression and Sensitivity to Melflufen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel alkylating agent Melflufen induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Quantitative Analysis of Melflufen Hydrochloride and Melphalan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melflufen hydrochloride, a peptide-drug conjugate, is a highly lipophilic prodrug of melphalan. Its design facilitates rapid cellular uptake and subsequent enzymatic hydrolysis by intracellular peptidases, leading to the targeted release and accumulation of its active metabolite, melphalan, within cancer cells. Melphalan, a bifunctional alkylating agent, exerts its cytotoxic effects by forming cross-links with DNA, ultimately inducing apoptosis. The accurate quantification of both melflufen and melphalan in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This document provides detailed application notes and experimental protocols for the analytical quantification of this compound and melphalan, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action of Melflufen and Melphalan
Melflufen's mechanism of action is centered on its ability to be selectively activated within tumor cells, which often overexpress certain peptidases.[1] Due to its high lipophilicity, melflufen readily crosses cell membranes.[1] Once inside the cell, it is rapidly hydrolyzed by these peptidases, releasing the hydrophilic alkylating agent, melphalan.[1] This intracellular entrapment of melphalan leads to a significantly higher concentration of the cytotoxic agent within the tumor cell compared to systemic administration of melphalan itself.[2]
Melphalan, in turn, acts as a DNA alkylating agent. It forms covalent bonds with the N7 position of guanine bases in DNA, leading to the formation of inter-strand and intra-strand cross-links.[3][4] These cross-links disrupt DNA replication and transcription, trigger cell cycle arrest, and ultimately induce programmed cell death (apoptosis).[3][4]
Analytical Methods for Quantification
The primary analytical technique for the sensitive and selective quantification of melflufen and melphalan in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This methodology offers the necessary specificity to differentiate the parent drug from its metabolites and endogenous matrix components.
Proposed Analytical Method for this compound
Experimental Workflow
Protocol: UPLC-MS/MS for this compound in Human Plasma
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of internal standard (IS) working solution (e.g., Melflufen-d8).
-
Vortex briefly to mix.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for analysis.
-
-
UPLC Conditions (Proposed):
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Linear gradient to 95% A
-
3.1-4.0 min: Hold at 95% A
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
-
MS/MS Conditions (Proposed):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Melflufen: To be determined empirically (e.g., based on precursor ion [M+H]+ and stable product ions).
-
Melflufen-d8 (IS): To be determined empirically.
-
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Quantitative Data Summary (Hypothetical)
| Parameter | This compound |
| Linearity Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Recovery | > 85% |
Analytical Method for Melphalan
Validated LC-MS/MS methods for the quantification of melphalan in human plasma have been published. The following protocol is a synthesis of established methods.
Experimental Workflow
Protocol: LC-MS/MS for Melphalan in Human Plasma
-
Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of internal standard working solution (Melphalan-d8, 100 ng/mL).
-
Vortex briefly.
-
Add 150 µL of cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for injection.
-
-
LC Conditions:
-
Column: XSelect HSS T3 column (2.1 × 50 mm, 5 µm)[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min[5]
-
Gradient: A gradient elution is typically used to separate melphalan from its hydrolysis products and endogenous interferences.[5]
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source and MS parameters should be optimized for the specific instrument used.
-
Quantitative Data Summary for Melphalan
| Parameter | Value | Reference |
| Linearity Range | 5.22 - 5220 ng/mL | [5] |
| LLOQ | 5.22 ng/mL | [5] |
| Inter-day Precision (%CV) | ≤ 11.0% | [5] |
| Inter-day Accuracy (%Bias) | < 8.3% | [5] |
| Parameter | Value | Reference |
| Linearity Range | 25 - 11200 ng/mL | |
| LLOQ | 25 ng/mL | |
| Inter- and Intra-batch Precision (%CV) | < 15% | |
| Inter- and Intra-batch Accuracy (%Bias) | ± 15% |
Conclusion
The quantification of melflufen and melphalan is essential for understanding their pharmacokinetic profiles and ensuring therapeutic efficacy. While validated methods for melphalan are well-documented, a publicly available, detailed protocol for this compound is lacking. The proposed UPLC-MS/MS method for melflufen provides a strong starting point for method development and validation. The provided protocols for melphalan offer robust and sensitive approaches for its quantification in human plasma. Researchers should ensure that any method is fully validated according to regulatory guidelines before its application in clinical or preclinical studies.
References
- 1. rsc.org [rsc.org]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Performing Apoptosis Assays with Melflufen Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melflufen hydrochloride (melphalan flufenamide) is a first-in-class peptide-drug conjugate (PDC) that leverages the overexpression of aminopeptidases in cancer cells to deliver a potent alkylating agent, melphalan.[1][2] Due to its high lipophilicity, melflufen rapidly penetrates tumor cells.[1][2] Intracellularly, it is hydrolyzed by peptidases, releasing its hydrophilic alkylating agents which become entrapped within the cell.[1][2] This targeted delivery mechanism leads to a high intracellular concentration of melphalan, inducing irreversible DNA damage and subsequent apoptosis, even in cells resistant to conventional melphalan.[3][4][5] In vitro studies have shown that melflufen can be up to 50-fold more potent than melphalan in myeloma cells.[1][6] The induced apoptosis is associated with the activation of caspases, PARP cleavage, and is independent of p53 function.[1][7][8]
These application notes provide detailed protocols for assessing apoptosis in cancer cell lines treated with this compound using three standard methods: Annexin V/PI staining, Caspase Activity Assays, and TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assays.
Mechanism of Action and Apoptotic Signaling Pathway
Melflufen's mechanism of action begins with its passive diffusion into cancer cells, driven by its lipophilic nature. Inside the cell, overexpressed peptidases cleave the peptide bond, releasing melphalan. This process traps the cytotoxic agent intracellularly, leading to a high concentration. The entrapped melphalan alkylates DNA, causing irreversible DNA damage. This damage triggers a DNA Damage Response (DDR), characterized by the rapid phosphorylation of H2AX (forming γ-H2AX), ATR, and CHK1.[3][4][9][10] This signaling cascade ultimately culminates in the activation of the intrinsic apoptotic pathway, involving mitochondrial dysfunction and the activation of initiator and executioner caspases, leading to programmed cell death.[5][7][8]
References
- 1. Mechanism of action - Oncopeptides [oncopeptides.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Outcomes of Melflufen Treatment in Patients With Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel alkylating agent Melflufen induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Melflufen Hydrochloride and its Impact on DNA Damage: Application Notes and Protocols for Immunoblotting
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Melflufen hydrochloride, a first-in-class peptide-drug conjugate, represents a significant advancement in the treatment of multiple myeloma.[1][2] Its unique mechanism of action leverages the overexpression of peptidases in tumor cells to deliver a potent alkylating agent, melphalan, directly to the cancerous cells.[1][3] This targeted delivery results in a rapid and irreversible cascade of DNA damage, ultimately leading to apoptotic cell death.[4][5] Understanding the molecular markers of this DNA damage is crucial for evaluating the efficacy of Melflufen and for the development of similar targeted therapies.
Melflufen's high lipophilicity allows it to readily cross cell membranes.[1] Once inside the tumor cell, it is hydrolyzed by aminopeptidases, releasing its cytotoxic payload.[1][3] This enzymatic cleavage creates a concentration gradient, driving more Melflufen into the cell and leading to a significant accumulation of the alkylating agent.[1] The entrapped melphalan then alkylates DNA, inducing DNA damage and triggering the DNA Damage Response (DDR).[1][6]
Key protein markers are activated and recruited to the sites of DNA lesions as part of the DDR. Immunoblotting serves as a powerful technique to detect and quantify these markers, providing insights into the extent and nature of the DNA damage induced by Melflufen. The primary markers of interest include:
-
γH2AX (phosphorylated H2AX): Histone H2AX is rapidly phosphorylated at serine 139 to form γH2AX at the sites of DNA double-strand breaks (DSBs).[6][7] Its presence is a sensitive and early indicator of this severe form of DNA damage.[6] Studies have shown that Melflufen induces a rapid and robust, dose- and time-dependent increase in γH2AX levels in multiple myeloma cells.[1][6]
-
53BP1 (p53 binding protein 1): This protein is a key player in the non-homologous end joining (NHEJ) pathway of DSB repair.[7][8] It is recruited to DSB sites and promotes the repair of these lesions.[8]
-
RAD51: A crucial protein in the homologous recombination (HR) pathway of DSB repair.[9][10] RAD51 forms filaments on single-stranded DNA and facilitates the search for a homologous template for repair.[10]
The induction of these markers following Melflufen exposure provides a quantitative measure of its DNA-damaging effects and can be used to assess drug sensitivity and resistance mechanisms.
Quantitative Data Summary
The following tables summarize the quantitative data on the induction of DNA damage markers following this compound exposure as determined by immunoblotting.
Table 1: Dose-Dependent Induction of γH2AX in RPMI-8226 Multiple Myeloma Cells
| Melflufen Concentration (µM) | Treatment Duration | Fold Increase in γH2AX (relative to control) |
| 1 | 3 hours | ~2.5 |
| 5 | 3 hours | ~4.0 |
Data is estimated from graphical representations in the cited literature.[11]
Table 2: Time-Dependent Induction of γH2AX in RPMI-8226 Multiple Myeloma Cells (1 µM Melflufen)
| Treatment Duration | Fold Increase in γH2AX (relative to control) |
| 1 hour | ~1.5 |
| 3 hours | ~2.5 |
| 6 hours | ~3.0 |
| 24 hours | ~2.0 |
Data is estimated from graphical representations in the cited literature.[11]
Experimental Protocols
Protocol 1: Immunoblotting for γH2AX
This protocol details the procedure for detecting the phosphorylation of histone H2AX at serine 139 (γH2AX) in response to Melflufen treatment.
1. Cell Culture and Treatment:
- Plate multiple myeloma cells (e.g., RPMI-8226) at a suitable density.
- Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM) for desired time points (e.g., 1, 3, 6, 24 hours). Include an untreated control.
2. Cell Lysis:
- Harvest the cells and wash with ice-cold PBS.
- Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
- Sonicate the lysates to shear DNA and reduce viscosity.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
- Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Load equal amounts of protein (e.g., 30 µg) per lane onto a 12% or 15% SDS-polyacrylamide gel.
- Run the gel at a constant voltage until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunodetection:
- Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for γH2AX (e.g., anti-γH2AX, Ser139) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as described above.
5. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Capture the image using a chemiluminescence imaging system.
- Quantify the band intensities using densitometry software. Normalize the γH2AX signal to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Immunoblotting for 53BP1 and RAD51
This protocol can be adapted for the detection of 53BP1 and RAD51, with specific considerations for these proteins.
1. Cell Culture and Treatment:
- Follow the same procedure as in Protocol 1.
2. Cell Lysis:
- For nuclear proteins like 53BP1 and RAD51, a nuclear extraction protocol may be beneficial to enrich the sample. Alternatively, whole-cell lysates can be used as described in Protocol 1.
3. SDS-PAGE and Western Blotting:
- Due to the larger size of 53BP1 (~250 kDa) and RAD51 (~37 kDa), use an appropriate percentage polyacrylamide gel (e.g., 6-8% for 53BP1, 10-12% for RAD51) to ensure proper separation.
- Transfer conditions may need to be optimized for larger proteins (e.g., longer transfer time or wet transfer).
4. Immunodetection:
- Follow the same blocking and washing steps as in Protocol 1.
- Incubate with primary antibodies specific for 53BP1 or RAD51 at the recommended dilutions.
5. Detection and Analysis:
- Follow the same procedure as in Protocol 1 for detection and quantification.
Visualizations
Caption: Mechanism of Melflufen-induced DNA damage and apoptosis.
Caption: DNA damage response signaling pathway activated by Melflufen.
Caption: Experimental workflow for immunoblotting of DNA damage markers.
References
- 1. A novel alkylating agent Melflufen induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylation of 53BP1 dictates the DNA double strand break repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 Binding Protein 53BP1 Is Required for DNA Damage Responses and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytometric Analysis of DNA Damage: Phosphorylation of Histone H2AX as a Marker of DNA Double-Strand Breaks (DSBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncopeptides.com [oncopeptides.com]
- 9. Chemical proteomics reveals a γH2AX-53BP1 interaction in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Melflufen Hydrochloride Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for investigating the synergistic potential of Melflufen hydrochloride in combination with other anti-cancer agents. The methodologies outlined are designed to deliver robust and reproducible data for preclinical drug development.
Introduction to this compound and Synergy
Melflufen (melphalan flufenamide) is a first-in-class peptide-drug conjugate (PDC) that leverages the overexpression of aminopeptidases in cancer cells for targeted delivery of a potent alkylating agent, melphalan.[1][2][3] Its high lipophilicity allows for rapid and passive diffusion across the cell membrane.[1][3] Once inside the tumor cell, intracellular peptidases cleave Melflufen, releasing its hydrophilic cytotoxic payload. This mechanism leads to a high intracellular concentration of the alkylating agent, causing irreversible DNA damage and subsequent apoptosis.[1][4][5][6][7]
Synergistic drug combinations are a cornerstone of cancer therapy, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. Investigating the synergistic effects of Melflufen with other standard-of-care and novel agents is crucial for expanding its clinical utility. This document outlines key in vitro protocols to assess and quantify synergy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound alone and in combination with other drugs on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][8][9][10][11]
Materials:
-
Cancer cell lines (e.g., MM.1S, RPMI-8226 for multiple myeloma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Combination drug(s) of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of Melflufen and the combination drug(s) in complete medium.
-
For single-agent dose-response curves, add 100 µL of the drug dilutions to the respective wells.
-
For combination studies, add Melflufen and the other drug(s) simultaneously at various concentration ratios (e.g., constant ratio based on their IC50 values).
-
Include wells with untreated cells as a control.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[6][12][13][14][15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with Melflufen and combination agents. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[1][2][4][5][16]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Combination drug(s) of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Melflufen, the combination drug(s), or vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Compare the percentage of apoptotic cells in treated samples to the control.
DNA Damage Assay (γH2AX Staining)
This immunofluorescence assay detects the phosphorylation of histone H2A.X (γH2AX), a marker for DNA double-strand breaks, a key mechanism of Melflufen-induced cell death.[5][6][7][17][18][19][20]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Combination drug(s) of interest
-
Coverslips or chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips or chamber slides and treat with Melflufen, the combination drug(s), or vehicle control for the desired time (e.g., 2, 6, 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA for 1 hour.
-
Antibody Incubation:
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition.
Data Analysis:
-
Quantify the number of γH2AX foci per nucleus.
-
Compare the average number of foci in treated cells to the control. An increase in γH2AX foci indicates DNA damage.
Data Presentation: Summary of Preclinical Synergy
The following tables summarize preclinical data on the synergistic effects of Melflufen with various agents in multiple myeloma (MM) cell lines. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy.
| Combination | Cell Line | Assay | Observation | Combination Index (CI) | Reference |
| Melflufen + Bortezomib | MM.1S | MTT | Synergistic anti-MM activity | < 1 | [7] |
| Melflufen + Lenalidomide | MM.1S | MTT | Synergistic anti-MM activity | < 1 | [7] |
| Melflufen + Dexamethasone | MM.1S | MTT | Synergistic anti-MM activity | < 1 | [7] |
| Melflufen + Panobinostat | Primary MM cells | Viability | Synergistic effects | Bliss synergy score > 0 | N/A |
Note: Specific CI values can be extracted from the referenced literature and CompuSyn software analysis.
Visualization of Pathways and Workflows
Melflufen Mechanism of Action and DNA Damage Response
Caption: Melflufen's mechanism of action leading to DNA damage and apoptosis.
Experimental Workflow for Synergy Screening
Caption: A typical workflow for in vitro drug synergy screening.
Synergistic Signaling Pathways with Combination Partners
Caption: Converging pathways of Melflufen and its partners leading to apoptosis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 3. Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 5. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel alkylating agent Melflufen induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 11. What is the mechanism of Daratumumab? [synapse.patsnap.com]
- 12. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Daratumumab induces mechanisms of immune activation through CD38+ NK cell targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. droracle.ai [droracle.ai]
- 20. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
addressing off-target effects of Melflufen hydrochloride in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Melflufen hydrochloride observed in preclinical models. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to off-target effects?
Melflufen (melphalan flufenamide) is a first-in-class peptide-drug conjugate (PDC).[1][2] Its high lipophilicity allows for rapid passive diffusion across cell membranes.[2][3] Once inside the cell, it is hydrolyzed by aminopeptidases, which are often overexpressed in tumor cells, to release its hydrophilic alkylating payload, melphalan.[2][3] This mechanism leads to a significantly higher intracellular concentration of melphalan in target cancer cells compared to normal tissues, suggesting a potentially favorable safety profile over intravenous melphalan.[4] However, off-target effects can still occur in normal tissues that express aminopeptidases or through other mechanisms.
Q2: What are the main off-target toxicities observed in preclinical studies with Melflufen?
Preclinical repeat-dose toxicity studies in mice, rats, and dogs have shown that the toxicity profile of Melflufen is generally consistent with that of its active metabolite, melphalan.[5] The primary off-target toxicities observed include:
-
Hematologic Toxicity: Effects on the white blood cell lineage are a consistent finding.[5]
-
Histological Changes: Pathological changes have been noted in the following organs:
Q3: Have any cardiovascular, respiratory, or central nervous system (CNS) off-target effects been observed in preclinical safety pharmacology studies?
Standard non-clinical safety pharmacology studies have been conducted in rats to evaluate the effects of Melflufen on the central nervous, respiratory, and cardiovascular systems.[5] In rats, intravenous infusion of Melflufen at a dose level close to the lethal dose resulted in a short-lasting but significant stimulatory action on respiration and heart rate.[6]
Q4: Was there any evidence of increased mortality in preclinical animal studies?
A nonclinical safety study in dogs noted increased mortality at dosages with exposures exceeding the recommended clinical dose.[7]
Q5: Have genotoxicity, carcinogenicity, or reproductive toxicity studies been conducted for Melflufen?
No, specific studies on genotoxicity, carcinogenicity, or reproduction toxicity have not been conducted with Melflufen. This is considered justified because, as an alkylating agent, Melflufen is presumed to be genotoxic and embryolethal.[6]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during preclinical experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high toxicity in an in vivo model (e.g., excessive weight loss, mortality). | The animal model may have higher than anticipated aminopeptidase expression in off-target organs, leading to increased local activation of Melflufen. | 1. Assess Aminopeptidase Expression: If possible, perform immunohistochemistry (IHC) or western blotting on key organs (lung, testes, lymphoid tissue) from the control group of your animal model to determine baseline aminopeptidase levels. 2. Dose Reduction: Consider performing a dose-range-finding study to establish a maximum tolerated dose (MTD) specific to your animal strain and model. 3. Monitor Hematological Parameters: Implement regular monitoring of complete blood counts (CBCs) to detect early signs of myelosuppression. |
| Inconsistent anti-tumor efficacy in xenograft models. | Variability in aminopeptidase expression within the tumor xenografts. | 1. Characterize Tumor Model: Before initiating large-scale efficacy studies, characterize the aminopeptidase expression profile of your cancer cell line or patient-derived xenograft (PDX) model. 2. Enrich for High-Expressing Cells: If using a cell line with heterogeneous expression, consider cell sorting or subcloning to establish a population with consistent aminopeptidase levels. |
| Observing neurological, cardiovascular, or respiratory signs in animal models. | As indicated in safety pharmacology studies, high doses of Melflufen can have transient effects on these systems. | 1. Refine Dosing Regimen: Administer the dose as a slower infusion to potentially mitigate acute, high-concentration effects. 2. Implement Monitoring: For studies where these effects are a concern, incorporate appropriate monitoring such as respiratory rate measurements, heart rate monitoring, and neurological assessments (e.g., functional observational battery). |
Quantitative Data from Preclinical Studies
The following tables summarize the key findings from preclinical safety and toxicology studies. Note: Specific dose levels and detailed quantitative data from the primary toxicology studies are not extensively available in the public domain. The information below is a qualitative summary based on available reviews and regulatory documents.
Table 1: Summary of Off-Target Toxicities in Preclinical Animal Models
| Animal Model | Study Type | Observed Off-Target Toxicities | Reference |
| Mice, Rats | Repeat-Dose Toxicity | - Effects on white blood cell lineage - Histological changes in lung, testes, and lymphoid organs | [5] |
| Dogs | Repeat-Dose Toxicity | - Similar toxicity spectrum to mice and rats - Increased mortality at exposures exceeding the recommended clinical dose | [5][7] |
| Rats | Safety Pharmacology | - Short-lasting stimulation of respiration and heart rate at near-lethal doses | [6] |
Experimental Protocols
Detailed protocols for the key preclinical safety studies are not publicly available. However, the following provides a generalized methodology for the types of experiments cited.
General Protocol for a Repeat-Dose Toxicity Study in Rodents
-
Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats).
-
Group Allocation: Assign animals to multiple dose groups (e.g., vehicle control, low-dose, mid-dose, high-dose) and a recovery group for each dose level.
-
Drug Administration: Administer this compound intravenously at the designated dose levels for a specified duration (e.g., 28 days).
-
In-life Monitoring: Conduct daily clinical observations, and weekly measurements of body weight and food consumption.
-
Clinical Pathology: Collect blood samples at specified intervals for hematology and clinical chemistry analysis. Collect urine samples for urinalysis.
-
Terminal Procedures: At the end of the treatment and recovery periods, euthanize the animals and perform a full necropsy.
-
Histopathology: Collect and preserve designated organs and tissues (with a focus on lung, testes, and lymphoid organs) for microscopic examination by a veterinary pathologist.
General Protocol for a Safety Pharmacology Study in Rats (Cardiovascular, Respiratory, and CNS)
-
Animal Model: Use telemeterized rats to allow for continuous monitoring of cardiovascular parameters.
-
Group Allocation: Assign animals to vehicle control and multiple Melflufen dose groups.
-
Drug Administration: Administer single intravenous doses of Melflufen.
-
Cardiovascular Assessment: Continuously monitor electrocardiogram (ECG), heart rate, and blood pressure before and after drug administration.
-
Respiratory Assessment: Measure respiratory rate and tidal volume using whole-body plethysmography.
-
CNS Assessment: Conduct a functional observational battery (FOB) or Irwin test to assess behavioral changes, motor activity, coordination, and sensory/motor reflex responses.
Visualizations
Signaling Pathway of Melflufen Action and Off-Target Potential
Caption: Melflufen's mechanism of action and potential for off-target toxicity.
Experimental Workflow for Preclinical Off-Target Effect Assessment
Caption: Workflow for assessing preclinical off-target effects of Melflufen.
Logical Relationship of Melflufen Properties and Biological Effects
Caption: Relationship between Melflufen's properties and its biological effects.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ANCHOR: melflufen plus dexamethasone and daratumumab or bortezomib in relapsed/refractory multiple myeloma: final results of a phase I/IIa study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncopeptides presents new clinical and preclinical melflufen data at the upcoming European Hematology Association meeting - Oncopeptides [oncopeptides.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
overcoming acquired resistance to Melflufen hydrochloride in cell cultures
Welcome to the technical support center for Melflufen hydrochloride (melphalan flufenamide). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for Melflufen?
Melflufen is a first-in-class peptide-drug conjugate (PDC) designed for targeted delivery of a cytotoxic payload.[1][2] Its high lipophilicity allows it to rapidly and passively diffuse across the cell membrane, bypassing common transporter-associated resistance mechanisms.[2][3] Once inside the cell, intracellular enzymes, particularly aminopeptidases which are often overexpressed in multiple myeloma (MM) cells, hydrolyze Melflufen.[1][4][5] This cleavage releases a hydrophilic alkylating agent, melphalan, which becomes entrapped within the cell, leading to a high intracellular concentration.[3] The entrapped melphalan induces rapid and irreversible DNA damage, triggering apoptosis and cell death.[3][6][7]
2. How does Melflufen overcome resistance to conventional melphalan?
Melflufen is effective in cell lines that have developed resistance to melphalan.[2][6][7] This is attributed to several factors:
-
Alternative Cellular Uptake: Melflufen's passive diffusion into cells circumvents the reduced cellular uptake mechanisms that often mediate melphalan resistance.[6]
-
High Intracellular Payload Concentration: The enzymatic cleavage and subsequent trapping of melphalan inside the cell can lead to a 50- to 100-fold higher intracellular concentration of the alkylating agent compared to treatment with equimolar concentrations of melphalan itself.[3]
-
Irreversible DNA Damage: Melflufen induces a rapid, robust, and irreversible level of DNA damage.[3][6][7] Washout experiments have shown that a brief 2-hour exposure is sufficient to trigger irreversible cytotoxicity.[6][7]
-
Bypassing DNA Repair Mechanisms: Unlike melphalan, Melflufen does not appear to upregulate the DNA double-strand break repair protein Ku80, suggesting it is less susceptible to this specific DNA repair-mediated resistance mechanism.[3][6][7]
3. What is the role of aminopeptidases in Melflufen's activity?
Aminopeptidases are critical for Melflufen's cytotoxic effect. These enzymes are responsible for hydrolyzing the peptide bond in Melflufen, which activates and releases the melphalan payload inside the tumor cell.[1][4] The sensitivity of cancer cells to Melflufen is often correlated with the expression levels of specific aminopeptidases.[1][4] Studies have identified several aminopeptidases, including LAP3, LTA4H, RNPEP, and ANPEP (CD13), as capable of hydrolyzing Melflufen.[1]
4. Can cells develop acquired resistance to Melflufen?
While Melflufen is designed to overcome existing resistance mechanisms, it is theoretically possible for cells to develop acquired resistance through continuous exposure. Based on its mechanism of action, potential mechanisms of acquired resistance could include:
-
Downregulation of Aminopeptidases: A decrease in the expression or enzymatic activity of the specific aminopeptidases that activate Melflufen could lead to reduced intracellular drug release and therefore, resistance.
-
Altered DNA Damage Response (DDR): Upregulation of alternative DNA repair pathways or alterations in apoptotic signaling downstream of DNA damage could confer resistance.
-
Increased Drug Efflux: Although less likely due to the rapid intracellular cleavage, upregulation of multidrug resistance transporters could potentially play a role if the parent compound is expelled before it can be hydrolyzed.
5. Is Melflufen's activity dependent on p53 status?
Melflufen's cytotoxic activity appears to be independent of p53 function.[8] Studies have shown that it retains its effectiveness in myeloma cells with mutated or deleted TP53, a common mechanism of resistance to other therapies.[8][9] In TP53-deficient cells, Melflufen treatment has been shown to cause distinct changes in the expression of genes related to cell cycle checkpoints and apoptosis that are not observed with melphalan treatment.[8]
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with Melflufen.
Issue 1: Higher-than-Expected IC50 Value or Apparent Resistance in a "Sensitive" Cell Line
-
Question: My cell line, which is reported to be sensitive to Melflufen, is showing a much higher IC50 value than expected. What could be the cause?
-
Answer:
-
Low Aminopeptidase Activity: The primary reason for reduced sensitivity is often insufficient aminopeptidase activity. Confirm the expression levels of relevant aminopeptidases (e.g., ANPEP/CD13, LAP3, RNPEP) in your cell line stock via qPCR, Western blot, or an enzymatic activity assay. Expression levels can drift with continuous passaging.
-
Cell Culture Conditions: Ensure optimal cell health and density. Over-confluent or unhealthy cells may respond differently to treatment.
-
Reagent Integrity: Melflufen should be properly stored and freshly prepared for each experiment. Ensure the solvent (e.g., DMSO) does not exceed a final concentration that is toxic to the cells.
-
Assay Duration: Melflufen induces irreversible DNA damage. While effects are rapid, ensure your cytotoxicity assay endpoint (e.g., 48-72 hours) is sufficient to capture the full cytotoxic effect.
-
Issue 2: My Melphalan-Resistant Cell Line is Not as Sensitive to Melflufen as Anticipated
-
Question: I am testing Melflufen on a melphalan-resistant cell line (e.g., RPMI-8226/LR5), but the difference in potency compared to the parental line is not as dramatic as published data suggests. Why?
-
Answer:
-
Specific Resistance Mechanism: While Melflufen overcomes resistance due to reduced melphalan uptake, some melphalan-resistant lines may have other resistance mechanisms, such as elevated glutathione levels, which could confer a low level of cross-resistance (e.g., ~2.5-fold).[3]
-
Confirm Aminopeptidase Levels: As with sensitive lines, verify that the resistant subline has not coincidentally downregulated the necessary aminopeptidases for Melflufen activation.
-
Verify Parental vs. Resistant IC50: Re-confirm the IC50 of both the parental (sensitive) and resistant cell lines to melphalan to ensure the resistance phenotype is stable and significant in your hands.
-
Issue 3: Difficulty Establishing a Melflufen-Resistant Cell Line
-
Question: I am trying to generate a Melflufen-resistant cell line by continuous exposure, but the cells are not developing a stable resistance phenotype. What can I do?
-
Answer:
-
Dose Escalation Strategy: Start with a low concentration of Melflufen (e.g., IC20-IC30) and increase the dose very gradually. Melflufen's potent and irreversible action can make it difficult for cells to acquire resistance. Allow cells to recover and reach >70% confluency before each incremental dose increase.
-
Pulsed Treatment: Consider a pulsed treatment approach (e.g., 4-6 hour exposure followed by drug-free medium) rather than continuous exposure, which may better select for resistant clones.
-
Clonal Selection: Once a population shows increased tolerance, perform single-cell cloning via limiting dilution to isolate and expand truly resistant monoclonal populations. The bulk population may contain a mix of sensitive and tolerant cells.
-
Data Summary Tables
Table 1: Comparative Cytotoxicity of Melflufen and Melphalan in Multiple Myeloma Cell Lines
| Cell Line | Resistance Profile | Melflufen IC50 (µM) | Melphalan IC50 (µM) | Fold Difference (Melphalan/Melflufen) | Reference |
| RPMI-8226 | Melphalan-Sensitive | ~0.04 | ~4.0 | ~100 | [3] |
| RPMI-8226/LR5 | Melphalan-Resistant | ~0.10 | >10.0 | >100 | [3] |
| MM.1S | Dexamethasone-Sensitive | ~0.05 | ~2.5 | ~50 | [2] |
| MM.1R | Dexamethasone-Resistant | ~0.06 | ~3.0 | ~50 | [2] |
| ANBL-6.WT | Bortezomib-Sensitive | ~0.41 | ~5.2 | ~13 | [3] |
| ANBL-6.BR | Bortezomib-Resistant | ~0.81 | >10.0 | >12 | [3] |
Note: IC50 values are approximate and can vary between studies and experimental conditions.
Table 2: Effect of Aminopeptidase Inhibition on Melflufen Activity
| Cell Line | Treatment | Effect on Melflufen IC50 | Conclusion | Reference |
| RPMI-8226 | Pre-treatment with Bestatin (Aminopeptidase Inhibitor) | Significant Increase | Melflufen activity is dependent on aminopeptidase cleavage. | [1] |
| MM.1S | Pre-treatment with Bestatin | Significant Increase | Confirms aminopeptidase-dependent activation. | [1] |
| RPMI-8226 | siRNA knockdown of Aminopeptidase N (ANPEP) | Attenuated anti-MM activity | ANPEP is a key enzyme in mediating Melflufen's effect. | [2] |
Experimental Protocols
Protocol 1: Generation of an Acquired Melflufen-Resistant Cell Line
This protocol describes a general method for developing a resistant cell line using a gradual dose-escalation approach.
-
Initial IC50 Determination: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of Melflufen in your parental cell line after 72 hours of continuous exposure.
-
Initiation of Resistance Induction: Culture the parental cells in medium containing Melflufen at a concentration equal to the IC20-IC30.
-
Monitoring and Passaging: Monitor the cells daily. Initially, a significant amount of cell death is expected. Replace the medium with fresh, drug-containing medium every 2-3 days. When the surviving cells reach 70-80% confluency, passage them as usual, reseeding them into the same concentration of Melflufen.
-
Dose Escalation: Once the cells show stable growth kinetics (comparable to the parental line in drug-free medium) for 2-3 passages at a given concentration, increase the Melflufen concentration by a factor of 1.5-2.0.
-
Repeat Cycle: Repeat step 3 and 4, gradually increasing the drug concentration over several months. If a high degree of cell death (>80%) occurs after a dose increase, reduce the concentration to the previous stable level for another 1-2 passages before attempting to increase it again.
-
Characterization of Resistance: Periodically (e.g., every 4-6 weeks), perform a cytotoxicity assay on the resistant population and compare its IC50 to the parental line. The "Resistance Index" (RI) is calculated as (IC50 of resistant line) / (IC50 of parental line). An RI > 10 is typically considered significantly resistant.
-
Maintenance of Resistant Phenotype: Once the desired level of resistance is achieved, the cell line can be maintained in a medium containing a maintenance dose of Melflufen (e.g., the IC50 of the parental line) to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability Assessment by MTT Assay (for Suspension Cells)
-
Cell Plating: Seed suspension cells (e.g., MM cell lines) in a 96-well plate at a pre-determined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL) in a final volume of 100 µL of complete culture medium per well.
-
Drug Treatment: Add Melflufen at various concentrations (typically a serial dilution) to the wells. Include "vehicle control" (e.g., DMSO) and "no treatment" wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow viable cells to metabolize the MTT into formazan crystals.
-
Cell Pelleting: Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.
-
Supernatant Removal: Carefully aspirate the supernatant from each well without disturbing the cell pellet.
-
Solubilization: Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Pipette gently to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance on a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 630-690 nm to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 3: Assessment of DNA Damage via γ-H2AX Immunofluorescence
-
Cell Treatment: Treat cells (grown on coverslips or in chamber slides) with Melflufen (e.g., 3 µM) or an equivalent concentration of melphalan for a specified time (e.g., 4 hours). Include an untreated control.
-
Fixation: Wash cells once with PBS, then fix with 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.
-
Blocking: Wash cells three times with PBS. Block with 5% BSA in PBS for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against phospho-Histone H2A.X (Ser139), known as γ-H2AX, diluted in blocking buffer (e.g., 1:200) overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining and Mounting: Wash cells three times with PBS. Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes. Wash once more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of distinct γ-H2AX foci per nucleus. An increase in the number of foci per cell indicates a higher level of DNA double-strand breaks.[6]
Visualizations
Caption: Melflufen's mechanism of action.
Caption: Troubleshooting workflow for Melflufen resistance.
Caption: Workflow for studying acquired Melflufen resistance.
References
- 1. Aminopeptidase Expression in Multiple Myeloma Associates with Disease Progression and Sensitivity to Melflufen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel alkylating agent Melflufen induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. researchgate.net [researchgate.net]
best practices for preparing Melflufen hydrochloride working solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and handling Melflufen hydrochloride working solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as melphalan flufenamide hydrochloride, is a dipeptide prodrug of melphalan, an alkylating agent.[1][2] Its lipophilicity allows for rapid uptake into tumor cells.[3] Intracellularly, it is hydrolyzed by peptidases, releasing the active metabolite melphalan.[3] This mechanism leads to a high intracellular concentration of melphalan, which induces irreversible DNA damage and cytotoxicity in cancer cells, particularly in multiple myeloma (MM) cells.[1][3][4]
Q2: What are the general recommendations for handling this compound?
Due to its hazardous properties, this compound should be handled with care.[5] It is classified as fatal if swallowed, causes skin irritation, may cause genetic defects and cancer, and is suspected of damaging fertility or the unborn child.[5] Always wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5][6] Handling should occur in a well-ventilated area, and the formation of dust and aerosols should be avoided.[6]
Q3: How should this compound be stored?
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Storage Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedChemExpress and AbMole BioScience.[7][8]
Troubleshooting Guide
Problem 1: this compound powder is not dissolving.
-
Possible Cause 1: Incorrect solvent. this compound is practically insoluble in water but freely soluble in DMSO.[9]
-
Solution 1: Use an appropriate organic solvent like DMSO to prepare the initial stock solution.[1][7] For subsequent dilutions in aqueous solutions, ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Possible Cause 2: Insufficient agitation or temperature. The dissolution process may be slow.
-
Solution 2: Use sonication or vortexing to aid dissolution.[1] Gentle warming up to 60°C can also be applied, but be mindful of the compound's stability.[1][8]
Problem 2: Precipitation is observed after diluting the stock solution in an aqueous buffer.
-
Possible Cause: The solubility of this compound in aqueous solutions is limited. Exceeding this limit will cause precipitation.
-
Solution: For in vitro studies using aqueous buffers like PBS, the solubility is approximately 1 mg/mL.[1] It may be necessary to use co-solvents or prepare the working solution directly in the final medium. For in vivo preparations, specific formulations with co-solvents like PEG300 and Tween-80 are recommended to maintain solubility.[1]
Problem 3: Inconsistent experimental results.
-
Possible Cause: this compound is unstable in solutions.[1][10] Degradation over time can lead to variability in its effective concentration.
-
Solution: It is strongly recommended to prepare working solutions fresh for each experiment and use them promptly.[1][10] If a stock solution is prepared in an organic solvent, store it at -80°C for up to 6 months or -20°C for up to 1 month and minimize freeze-thaw cycles.[8] For clinical use, reconstituted solutions should be administered within 60 minutes or stored in a refrigerator for up to 6 hours.[9]
Experimental Protocols
Preparation of In Vitro Working Solutions
1. Stock Solution Preparation (in DMSO):
-
To prepare a 10 mM stock solution, dissolve 5.35 mg of this compound (MW: 534.88 g/mol ) in 1 mL of newly opened DMSO.
-
Assist dissolution by vortexing or brief sonication. Gentle warming to 60°C can be applied if necessary.[8]
2. Working Solution Preparation (in Cell Culture Medium):
-
Directly dilute the DMSO stock solution into the cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO is low enough (typically <0.5%) to not affect the cells.
-
Prepare the working solution immediately before use.
Preparation of In Vivo Working Solutions
A common formulation for animal experiments involves a co-solvent system to ensure solubility and stability.
1. Stock Solution Preparation (in DMSO):
-
Prepare a concentrated stock solution in DMSO as described for in vitro studies.
2. Working Solution Formulation (Example):
-
To prepare a 1 mg/mL working solution, follow this protocol:
-
Take the required volume of the DMSO stock solution.
-
Add 40% PEG300 (polyethylene glycol 300) to the DMSO stock and mix thoroughly.
-
Add 5% Tween-80 and mix until the solution is clear.
-
Finally, add 45% saline to reach the final volume and mix well.[1]
-
-
This is a reference protocol; the exact ratios of co-solvents may need to be optimized for your specific application.
-
It is recommended to prepare this working solution fresh on the day of dosing.[1]
Visual Guides
Caption: Workflow for preparing this compound in vitro working solutions.
Caption: Sequential workflow for preparing this compound in vivo working solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 380449-54-7|DC Chemicals [dcchemicals.com]
- 3. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
identifying potential mechanisms of Melflufen hydrochloride degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying potential mechanisms of Melflufen hydrochloride degradation. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Melflufen in a biological system?
A1: The primary and intended degradation of Melflufen in a biological context is enzymatic hydrolysis. Melflufen is a prodrug designed to be cleaved by aminopeptidases and esterases, which are often overexpressed in cancer cells, to release its active metabolite, melphalan, and p-fluoro-L-phenylalanine.[1] This targeted activation is central to its mechanism of action.
Q2: What are the expected non-enzymatic degradation pathways for this compound?
A2: As a peptide ester, this compound is susceptible to non-enzymatic hydrolysis, particularly at the ester linkage and the peptide bond. This can be influenced by pH and temperature. Additionally, like its active metabolite melphalan, the bis(2-chloroethyl)amino group can undergo hydrolysis, leading to the formation of monohydroxy and dihydroxy derivatives. Oxidation of the molecule is another potential degradation pathway, particularly under oxidative stress conditions.
Q3: What are common signs of Melflufen degradation in a laboratory setting?
A3: Visual signs of degradation in solid this compound may include a change in color or appearance of the powder. In solution, degradation may be indicated by precipitation, cloudiness, or a change in color. Analytically, the appearance of new peaks or a decrease in the main Melflufen peak in chromatographic analyses (e.g., HPLC) are clear indicators of degradation.
Q4: How should this compound be stored to minimize degradation?
A4: To minimize degradation, this compound should be stored in a well-closed container, protected from light and moisture. For long-term storage, it is advisable to store it at low temperatures, such as -20°C.[2] Once in solution, it is recommended to use it immediately or store it at 2-8°C for a short period, protected from light. Repeated freeze-thaw cycles should be avoided as they can promote degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly low potency in cell-based assays. | Melflufen degradation in culture media. | 1. Prepare fresh Melflufen solutions for each experiment. 2. Minimize the time the drug is in the culture medium before and during the assay. 3. Analyze the Melflufen concentration in the culture medium over time using a stability-indicating method (e.g., HPLC) to determine its half-life under your specific experimental conditions. |
| Appearance of unknown peaks in HPLC analysis of a Melflufen sample. | Degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure, humidity). 2. Ensure proper handling procedures, such as using appropriate solvents and minimizing time at room temperature. 3. Perform a forced degradation study to intentionally generate degradation products and compare their retention times with the unknown peaks. |
| Inconsistent results between experimental replicates. | Variable degradation of Melflufen across samples. | 1. Standardize the preparation of Melflufen solutions to ensure consistency. 2. Control environmental factors such as temperature and light exposure during the experiment. 3. Prepare and use a single stock solution for all replicates to minimize variability. |
| Precipitation observed in Melflufen stock solution. | Poor solubility or degradation leading to insoluble products. | 1. Ensure the correct solvent is being used for dissolution and that the concentration is within the solubility limits. 2. If using aqueous buffers, ensure the pH is within a stable range for Melflufen. 3. Analyze the precipitate to determine if it is the parent drug or a degradation product. |
Summary of Potential Degradation Products
| Degradation Pathway | Potential Degradation Products | Analytical Detection Method |
| Enzymatic Hydrolysis (intended) | Melphalan, p-fluoro-L-phenylalanine, Ethanol | HPLC, LC-MS/MS |
| Acid/Base Hydrolysis (unintended) | Melphalan, p-fluoro-L-phenylalanine, Melflufen acid (hydrolyzed ester) | HPLC, LC-MS/MS |
| Hydrolysis of Alkylating Group | Monohydroxy-Melflufen, Dihydroxy-Melflufen | HPLC, LC-MS/MS |
| Oxidation | Oxidized Melflufen derivatives (e.g., N-oxides) | HPLC, LC-MS/MS |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions as recommended by ICH guidelines.[3]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV or PDA detector
-
LC-MS/MS system for identification of degradation products
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile:water mixture).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., 70°C).
-
Place a solution of this compound in a controlled temperature bath (e.g., 70°C).
-
Analyze samples at various time points (e.g., 1, 3, 7 days for solid; 2, 4, 8, 24 hours for solution).
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a photostability chamber with a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Keep control samples wrapped in aluminum foil to protect them from light.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the Melflufen peak from any degradation products.
-
Identify and characterize significant degradation products using LC-MS/MS.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating Melflufen from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
Method Development Strategy:
-
Mobile Phase Selection:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).
-
A typical starting gradient could be 10-90% organic solvent over 20-30 minutes.
-
-
Wavelength Selection:
-
Use a PDA detector to scan the UV spectrum of Melflufen and its stressed samples to identify an optimal wavelength for detection of both the parent drug and its degradation products.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (acid, base, oxidative, thermal, and photolytic degradation samples) to observe the separation of all degradation peaks from the main Melflufen peak.
-
Adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution (Rs > 1.5) between all peaks.
-
If co-elution occurs, try different organic modifiers (methanol vs. acetonitrile) or a different stationary phase (e.g., a phenyl-hexyl column).
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
Comparative Analysis of Cellular Uptake Kinetics: Melflufen vs. Melphalan
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake kinetics of Melflufen (melphalan flufenamide) and its parent compound, melphalan. Melflufen, a first-in-class peptide-drug conjugate (PDC), was designed to enhance the therapeutic window of melphalan by leveraging specific enzymatic activity within tumor cells. Understanding the distinct mechanisms and efficiencies of cellular entry for these two alkylating agents is crucial for evaluating their therapeutic potential and applications in oncology research.
Overview of Cellular Transport Mechanisms
The fundamental difference in cellular uptake between Melflufen and melphalan lies in their physicochemical properties. Melflufen is highly lipophilic, whereas melphalan is hydrophilic.[1] This distinction dictates their primary modes of crossing the cell membrane.
-
Melflufen: Due to its high lipophilicity, Melflufen rapidly and passively diffuses across the cell membrane, bypassing the need for specific transporter proteins.[2][3] Once inside the cell, it is quickly hydrolyzed by intracellular enzymes, particularly aminopeptidases and esterases, which are often overexpressed in cancer cells.[2][4] This enzymatic cleavage releases the active, but now hydrophilic, melphalan. This hydrophilic metabolite is effectively "trapped" within the cell, leading to a significant accumulation of the cytotoxic agent.[4][5] This process creates a steep concentration gradient, driving further influx of Melflufen into the cell.[2]
-
Melphalan: As a hydrophilic molecule, melphalan relies on active transport to enter cells.[6] Its uptake is primarily mediated by the L-type amino acid transporter 1 (LAT1), which also transports essential amino acids like leucine and glutamine.[6] Consequently, its uptake can be slower and is dependent on the expression and activity of these transporters. A common mechanism of resistance to melphalan involves the reduced expression of these transporters, thereby decreasing intracellular drug accumulation.[1][7]
References
- 1. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action - Oncopeptides [oncopeptides.com]
- 3. Melflufen and Dexamethasone in Heavily Pretreated Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Melflufen Hydrochloride: A Potent Alternative in Melphalan-Resistant Multiple Myeloma
Melflufen hydrochloride, a novel peptide-drug conjugate, demonstrates significant efficacy in preclinical models of multiple myeloma that have developed resistance to the conventional alkylating agent melphalan. By leveraging the unique biochemical characteristics of cancer cells, melflufen achieves superior intracellular concentrations of its active metabolite, leading to robust and irreversible DNA damage and subsequent cell death, even in cell lines where melphalan is no longer effective.
Melflufen has been engineered to overcome the common mechanisms of resistance to traditional alkylating agents. Its increased lipophilicity facilitates rapid entry into cells.[1][2] Once inside multiple myeloma cells, which exhibit high levels of aminopeptidases, melflufen is hydrolyzed, releasing its active payload, melphalan.[1][2][3] This enzymatic cleavage results in the intracellular accumulation and trapping of melphalan, leading to concentrations that can be 50-fold higher than what is achievable with direct melphalan administration.[3] This targeted delivery and concentration mechanism allows melflufen to be effective in melphalan-resistant cell lines and patient samples.[1][3][4]
Superior Potency and Efficacy in Resistant Models
Preclinical studies have consistently shown that melflufen is significantly more potent than melphalan across various cancer models, with IC50 values ranging from 10 to several hundred times lower.[2][3][5] In the context of multiple myeloma, melflufen is at least 100 times more effective than melphalan in inhibiting the clonal expansion of relapsed/refractory multiple myeloma cells.[6] This heightened potency is attributed to its ability to induce rapid and extensive DNA damage that the cancer cells cannot repair, a critical factor in overcoming resistance.[3][7]
Furthermore, the effectiveness of melflufen is not compromised by the mutational status of the tumor suppressor protein p53.[3][8] This is a crucial advantage, as TP53 mutations are frequently associated with a poor prognosis and resistance to conventional therapies in multiple myeloma.
Clinical evidence from Phase I/II and the pivotal Phase III OCEAN trials corroborates these preclinical findings, demonstrating promising clinical activity of melflufen in patients with relapsed and refractory multiple myeloma.[1][4][9][10][11]
Comparative Efficacy Data
The following table summarizes the comparative efficacy of melflufen and melphalan in melphalan-resistant multiple myeloma cell lines.
| Parameter | Melflufen | Melphalan | Cell Line | Reference |
| IC50 | Significantly lower (exact values vary by study) | Higher | Melphalan-resistant MM cell lines | [1][3] |
| Apoptosis Induction | Robust induction | Reduced effect | TP53-/- cells | [8] |
| DNA Damage (γ-H2AX induction) | Rapid and robust induction | Modest or no induction | Melphalan-resistant cells and patient MM cells | [1][7] |
| Clonal Outgrowth Suppression | ~100-fold more potent | Less potent | Relapsed/refractory MM patient cells | [6] |
Mechanism of Action: Overcoming Resistance
Melflufen's ability to circumvent melphalan resistance is rooted in its distinct mechanism of action, which involves several key steps:
-
Enhanced Cellular Uptake: Due to its high lipophilicity, melflufen readily crosses the cell membrane.[2]
-
Intracellular Activation: Aminopeptidases, which are overexpressed in myeloma cells, cleave melflufen, releasing the hydrophilic melphalan.[2][3]
-
Drug Trapping: The released melphalan is less able to exit the cell, leading to high intracellular concentrations.[1]
-
Irreversible DNA Damage: The high concentration of melphalan causes overwhelming and irreversible DNA damage.[3][7]
-
Bypassing DNA Repair: Unlike melphalan, melflufen treatment does not lead to the upregulation of the DNA repair protein Ku80, further contributing to its efficacy in resistant cells.[3][7]
Caption: Melflufen's mechanism of action.
Experimental Protocols
A summary of the key experimental protocols used to validate melflufen's efficacy is provided below.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of melflufen and melphalan.
-
Method: Multiple myeloma cell lines (including melphalan-resistant strains) are seeded in 96-well plates and treated with increasing concentrations of melflufen or melphalan for a specified period (e.g., 48-72 hours). Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The IC50 values are then calculated from the dose-response curves.
Apoptosis Assay
-
Objective: To quantify the extent of programmed cell death induced by melflufen and melphalan.
-
Method: Cells are treated with the respective drugs for various time points. Apoptosis is measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
DNA Damage Assay (γ-H2AX Staining)
-
Objective: To assess the level of DNA double-strand breaks.
-
Method: Following drug treatment, cells are fixed, permeabilized, and stained with an antibody specific for the phosphorylated form of histone H2AX (γ-H2AX). The intensity of γ-H2AX fluorescence, which correlates with the extent of DNA damage, is quantified by flow cytometry or immunofluorescence microscopy.
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of melflufen in a living organism.
-
Method: Human multiple myeloma cells (melphalan-resistant) are implanted subcutaneously into immunodeficient mice. Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, melphalan, melflufen). Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and may be used for further analysis.
Caption: Experimental workflow for melflufen validation.
References
- 1. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Spotlight on Melphalan Flufenamide: An Up-and-Coming Therapy for the Treatment of Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paper: Melflufen Shows Efficacy Against Bortezomib-Resistant Multiple Myeloma Models [ash.confex.com]
- 7. S-EPMC4961600 - A novel alkylating agent Melflufen induces irreversible DNA damage and cytotoxicity in multiple myeloma cells. - OmicsDI [omicsdi.org]
- 8. medrxiv.org [medrxiv.org]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. Melflufen and Dexamethasone in Heavily Pretreated Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Melflufen Hydrochloride and Other Alkylating Agents: A Guide for Researchers
In the landscape of cancer therapeutics, alkylating agents remain a cornerstone in the treatment of various malignancies, particularly multiple myeloma. This guide provides a detailed comparative analysis of Melflufen hydrochloride (melphalan flufenamide), a novel peptide-drug conjugate, against traditional alkylating agents such as melphalan, cyclophosphamide, and bendamustine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, comparative efficacy data, and detailed experimental protocols.
Introduction to this compound: A Targeted Approach
Melflufen is a first-in-class peptide-drug conjugate that leverages the overexpression of aminopeptidases in cancer cells to achieve targeted delivery of a potent alkylating payload.[1] Due to its high lipophilicity, melflufen readily penetrates cell membranes.[1][2] Once inside tumor cells, it is rapidly hydrolyzed by aminopeptidases, releasing its active metabolite, melphalan, which then becomes entrapped within the cell due to its increased hydrophilicity. This mechanism leads to a significantly higher intracellular concentration of the alkylating agent in malignant cells compared to normal cells, theoretically enhancing efficacy while minimizing systemic toxicity.[1][3]
Comparative Mechanism of Action
While all four agents—melflufen, melphalan, cyclophosphamide, and bendamustine—are classified as alkylating agents that induce DNA damage leading to apoptosis, their specific mechanisms and cellular responses exhibit notable differences.
This compound: As a prodrug of melphalan, melflufen's primary mechanism is the induction of DNA cross-links. However, its targeted delivery via aminopeptidase cleavage results in a rapid and robust induction of DNA damage.[1][4] Studies have shown that melflufen triggers a more profound and irreversible DNA damage response compared to melphalan, and its activity is less dependent on a functional p53 pathway.[5][6] This suggests a potential advantage in treating tumors with p53 mutations, which are often associated with resistance to conventional chemotherapy.[5] Melflufen has been shown to activate the ATR/CHK1 signaling pathway in response to DNA damage.[1][4][7]
Melphalan: A traditional nitrogen mustard derivative, melphalan forms covalent bonds with the N7 position of guanine in DNA, leading to the formation of interstrand and intrastrand cross-links.[8][9] This disruption of DNA replication and transcription ultimately triggers apoptosis.[5] The cellular response to melphalan-induced damage heavily involves DNA repair pathways such as the Fanconi anemia (FA)/BRCA pathway.[10] Resistance to melphalan is often associated with enhanced DNA repair capacity.[10][11]
Cyclophosphamide: This widely used alkylating agent is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to form its active metabolites, phosphoramide mustard and acrolein.[12][13] Phosphoramide mustard is the primary alkylating agent, forming DNA cross-links, while acrolein is responsible for some of the drug's toxicity, such as hemorrhagic cystitis.[12][13] Cyclophosphamide-induced DNA damage activates the ATM/ATR signaling pathways.
Bendamustine: Bendamustine possesses a unique structure with a purine-like benzimidazole ring, giving it both alkylating and potential antimetabolite properties.[14] It is known to cause extensive and durable DNA damage, leading to mitotic catastrophe and apoptosis.[8] Unlike other alkylating agents, bendamustine appears to activate a base excision repair (BER) pathway and can induce cell death through both apoptotic and non-apoptotic pathways, retaining activity in cells with dysfunctional apoptosis signaling.[14][15] Bendamustine's cytotoxic effects have been shown to be effective in p53-deficient B-cell neoplasms.[16][17][18]
Data Presentation: Comparative In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of melflufen and melphalan in various multiple myeloma and lymphoma cell lines, highlighting the significantly greater potency of melflufen.
| Cell Line | Cancer Type | Melflufen IC50 (µM) | Melphalan IC50 (µM) | Fold Difference | Reference |
| MM.1S | Multiple Myeloma | ~0.1 | >1.0 | >10 | [16] |
| Hematological Malignancies (Average) | Leukemia, Lymphoma, Myeloma | 0.20 | 6.9 | 35 | [17] |
| Lymphoma (Average) | Lymphoma | 0.011 - 0.92 | - | 49 (mean) | [19] |
| Primary Lymphoma Cells (Average) | Lymphoma | 0.0027 - 0.55 | - | 108 (mean) | [19] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and cytotoxicity based on the metabolic activity of cells.
Materials:
-
96-well microplates
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound, melphalan, cyclophosphamide, bendamustine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells (e.g., RPMI-8226, U266) in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: Prepare serial dilutions of the alkylating agents in culture medium. Remove the existing medium from the wells and add 100 µL of the drug solutions. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[21] Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
DNA Damage Quantification (γH2AX Immunofluorescence Assay)
This protocol details the detection and quantification of DNA double-strand breaks (DSBs) through the visualization of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Coverslips in a 12-well plate
-
Multiple myeloma cells
-
Alkylating agents
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with the desired concentrations of alkylating agents for the specified duration (e.g., 2, 6, 24 hours).
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.3% Triton X-100 for 10-30 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-γH2AX antibody (typically diluted 1:200-1:500 in blocking solution) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody (typically diluted 1:200-1:1000) for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.
-
Quantification: Analyze the images to quantify the number of γH2AX foci per nucleus.
Visualizing Cellular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound.
Caption: General DNA damage response to alkylating agents.
References
- 1. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PB2071: SENSITIVITY OF MULTIPLE MYELOMA TO MELFLUFEN ASSOCIATES WITH DECREASED P53 ACTIVITY AND ENRICHMENT OF DNA DAMAGE REPAIR PATHWAY GENES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel alkylating agent Melflufen induces irreversible DNA damage and cytotoxicity in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. ashpublications.org [ashpublications.org]
- 7. DNA repair pathways in human multiple myeloma: Role in oncogenesis and potential targets for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The FA/BRCA pathway is involved in melphalan-induced DNA interstrand cross-link repair and accounts for melphalan resistance in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ciclopirox activates ATR-Chk1 signaling pathway leading to Cdc25A protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Bendamustine is effective in p53-deficient B-cell neoplasms and requires oxidative stress and caspase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. broadpharm.com [broadpharm.com]
- 20. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Melflufen Hydrochloride Demonstrates Potent Activity Independent of p53 Status in Cancer Cells
Melflufen hydrochloride, a novel peptide-drug conjugate, exhibits significant cytotoxic activity against cancer cells regardless of their p53 mutational status. This finding is of considerable importance for researchers, scientists, and drug development professionals, as mutations in the TP53 gene are common in many cancers and are often associated with resistance to conventional chemotherapies.
A growing body of preclinical evidence demonstrates that melflufen's unique mechanism of action allows it to overcome the drug resistance typically conferred by p53 mutations. Unlike traditional alkylating agents such as melphalan, which often rely on a functional p53 pathway to induce apoptosis, melflufen's efficacy is not compromised in p53-deficient or mutated cancer cells.[1] In some cases, its activity is even more pronounced in this setting.
Comparative Efficacy of Melflufen and Melphalan
Studies directly comparing melflufen to its parent compound, melphalan, in isogenic multiple myeloma cell lines (AMO-1) with either wild-type (TP53wt) or deleted (TP53-/-) p53 have provided clear quantitative evidence of this p53-independent activity.
| Cell Line | Compound | EC50 (µM) | Fold Difference (Melphalan/Melflufen) |
| AMO-1 TP53wt | Melflufen | ~0.6 | ~33x more potent |
| Melphalan | ~20 | ||
| AMO-1 TP53-/- | Melflufen | ~0.6 | >33x more potent |
| Melphalan | >20 |
Table 1: Comparative EC50 values of melflufen and melphalan in AMO-1 multiple myeloma cells with wild-type and null TP53 status after 72 hours of treatment. Data indicates that while the loss of p53 significantly reduces sensitivity to melphalan, melflufen's high potency is maintained.[1]
Induction of Apoptosis and DNA Damage
Melflufen's potent cytotoxicity is attributed to its ability to induce robust and rapid apoptosis, as well as irreversible DNA damage, irrespective of p53 functionality.
Apoptosis Induction: In comparative studies, melflufen was shown to be a more potent inducer of apoptosis than melphalan.[1] In AMO-1 cell lines, melflufen induced apoptosis at sub-micromolar concentrations, and this effect was observed in both TP53wt and TP53-/- cells.[1] In contrast, melphalan's ability to induce apoptosis was significantly diminished in the absence of functional p53.[1]
DNA Damage Response: A key indicator of DNA double-strand breaks is the phosphorylation of histone H2AX (γ-H2AX). Melflufen treatment leads to a rapid and robust increase in γ-H2AX levels in both p53 wild-type and melphalan-resistant (often p53-mutated) multiple myeloma cells.[2][3] This rapid induction of DNA damage, which is significantly greater than that caused by equimolar concentrations of melphalan, is a critical aspect of melflufen's mechanism of action.[2]
Mechanism of Action and Signaling Pathways
Melflufen's distinct mechanism of action underpins its p53-independent activity. As a lipophilic peptide-drug conjugate, it is rapidly taken up by cancer cells. Intracellularly, it is hydrolyzed by aminopeptidases, which are often overexpressed in tumor cells, releasing a hydrophilic alkylating payload. This leads to a high intracellular concentration of the active alkylator, causing overwhelming DNA damage.
The experimental workflow for assessing melflufen's activity typically involves cell viability assays, apoptosis detection, and analysis of DNA damage markers.
Figure 1: A generalized experimental workflow for comparing the activity of melflufen in p53 wild-type versus mutated/null cancer cells.
In terms of signaling, in p53-deficient cells, melflufen treatment results in distinct changes in the expression of genes associated with cell cycle checkpoints and apoptosis, an effect not observed with melphalan treatment.[1] Gene set enrichment analysis has shown that sensitivity to melflufen is associated with a decrease in the expression of p53 downstream pathway targets and an increase in the expression of genes related to DNA damage repair, such as BRCA1, ATM, and CHEK2.[4]
In p53 wild-type cells, melflufen-induced DNA damage activates the p53 pathway, leading to the transcription of pro-apoptotic genes. However, in p53-mutated or null cells, the overwhelming DNA damage caused by the high intracellular concentration of the alkylating payload is believed to trigger apoptosis through p53-independent mechanisms. This may involve the activation of other pro-apoptotic pathways and the downregulation of anti-apoptotic proteins like BCL2.
Figure 2: A simplified diagram illustrating the proposed differential signaling pathways of melflufen-induced apoptosis in p53 wild-type versus p53 mutant/null cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., AMO-1 TP53wt and TP53-/-) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of melflufen and melphalan for 72 hours. Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the EC50 values.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of melflufen or melphalan for the specified time points (e.g., 2, 4, 24 hours).[1]
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-APC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[1]
DNA Damage Assay (γ-H2AX Staining)
-
Cell Treatment: Treat cells with melflufen or melphalan for the indicated time points.
-
Fixation and Permeabilization: Harvest the cells, fix them with a suitable fixative (e.g., paraformaldehyde), and then permeabilize with a detergent-based buffer (e.g., containing saponin or Triton X-100).
-
Primary Antibody Staining: Incubate the cells with a primary antibody specific for phosphorylated H2AX (Ser139).
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of γ-H2AX.[1]
References
- 1. medrxiv.org [medrxiv.org]
- 2. In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Alkylating Agent Melflufen Induces Irreversible DNA Damage and Cytotoxicity in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PB2071: SENSITIVITY OF MULTIPLE MYELOMA TO MELFLUFEN ASSOCIATES WITH DECREASED P53 ACTIVITY AND ENRICHMENT OF DNA DAMAGE REPAIR PATHWAY GENES - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Melflufen Hydrochloride and Novel Myeloma Therapies
In the rapidly evolving landscape of multiple myeloma treatment, researchers and clinicians are faced with an expanding armamentarium of novel therapeutic agents. This guide provides a head-to-head comparison of Melflufen hydrochloride (melphalan flufenamide), a first-in-class peptide-drug conjugate, with other recently approved and investigational therapies for relapsed/refractory multiple myeloma (RRMM). This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed overview of efficacy, safety, and mechanisms of action supported by experimental data from pivotal clinical trials.
Mechanism of Action: A Tale of Two Strategies
The therapeutic approaches for multiple myeloma can be broadly categorized into targeted intracellular delivery of cytotoxic agents and harnessing the patient's immune system to combat the malignancy. Melflufen represents the former, while novel immunotherapies like CAR T-cells and bispecific antibodies exemplify the latter.
This compound: This peptide-drug conjugate leverages the high expression of aminopeptidases in myeloma cells for targeted drug delivery. Due to its lipophilicity, melflufen readily crosses the cell membrane.[1][2][3] Once inside the myeloma cell, it is rapidly hydrolyzed by aminopeptidases, releasing its cytotoxic payload, melphalan, which becomes entrapped intracellularly.[2][3] This targeted accumulation of an alkylating agent leads to irreversible DNA damage and apoptosis in the cancer cells.[1][4] In vitro studies have suggested that melflufen's unique mechanism of action makes it 50-fold more potent than melphalan in myeloma cells.[1]
Novel Immunotherapies: In contrast, therapies such as CAR T-cells and bispecific antibodies utilize the patient's own T-cells to identify and eliminate myeloma cells.[5]
-
CAR T-Cell Therapy: This involves genetically modifying a patient's T-cells to express chimeric antigen receptors (CARs) that recognize specific antigens on myeloma cells, most commonly the B-cell maturation antigen (BCMA).[6][7] These engineered T-cells are then infused back into the patient to mount a targeted anti-myeloma attack.[5]
-
Bispecific Antibodies: These are engineered proteins with two binding sites: one that attaches to a T-cell (typically via the CD3 receptor) and another that binds to a myeloma cell antigen (such as BCMA, GPRC5D, or FcRH5).[5][8][9] By bringing the T-cell and the cancer cell into close proximity, these antibodies facilitate T-cell-mediated cytotoxicity.[10][11]
Other Novel Agents:
-
Antibody-Drug Conjugates (ADCs): Belantamab mafodotin is an ADC that targets BCMA on myeloma cells and delivers a cytotoxic agent, monomethyl auristatin F (mafodotin).[5]
-
Nuclear Export Inhibitors: Selinexor works by blocking the nuclear export protein XPO1, leading to the nuclear accumulation and activation of tumor suppressor proteins.[12]
-
Histone Deacetylase (HDAC) Inhibitors: Panobinostat inhibits multiple HDAC enzymes, leading to the acetylation of histone and non-histone proteins, which in turn results in cell cycle arrest and apoptosis of cancer cells.[13][14]
Comparative Efficacy of Melflufen and Novel Therapies
Direct head-to-head clinical trials comparing melflufen with many of the newer novel therapies are limited. The pivotal Phase III OCEAN study provides a direct comparison of melflufen with pomalidomide, an established immunomodulatory agent.[8][15][16] For other novel therapies, comparisons are based on data from their respective key clinical trials.
| Therapy (Clinical Trial) | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Melflufen + Dexamethasone (OCEAN) | RRMM, 2-4 prior therapies, lenalidomide-refractory | 33%[15] | 6.8 months[15] | HR 1.104 (favoring pomalidomide)[17] |
| Melflufen + Dexamethasone (HORIZON) | Heavily pretreated RRMM, refractory to pomalidomide and/or anti-CD38 mAb | 29%[4][12] | 4.2 months[4][12] | 11.6 months[12] |
| Idecabtagene Vicleucel (Ide-cel) (KarMMa) | Heavily pretreated RRMM (≥3 prior therapies) | 73% | 8.8 months | 19.4 months |
| Ciltacabtagene Autoleucel (Cilta-cel) (CARTITUDE-1) | Heavily pretreated RRMM (median 6 prior therapies) | 98%[15] | 34.9 months[15] | Not Reached[15] |
| Teclistamab (MajesTEC-1) | RRMM, ≥3 prior therapies | 63%[18][19] | 11.3 - 12.5 months[14] | 18.3 - 21.9 months[14] |
| Talquetamab (MonumenTAL-1) | RRMM, ≥3 prior therapies | 73-74% | Not Reached | Not Reached |
| Belantamab Mafodotin (DREAMM-2) | Heavily pretreated RRMM (≥3 prior therapies) | 31-32%[10][20] | 2.9 months | 14.9 months |
| Selinexor + Dexamethasone (STORM) | Penta-refractory RRMM | 26.2%[21] | 3.7 months[22] | 8.6 months[22] |
| Panobinostat + Bortezomib + Dexamethasone (PANORAMA-1) | RRMM, 1-3 prior therapies | 61%[23] | 12 months[23] | 40.3 months[24] |
Comparative Safety Profiles
The safety profiles of these therapies vary significantly, reflecting their different mechanisms of action.
| Therapy | Common (≥20%) Grade 3/4 Adverse Events | Key Toxicities of Note |
| Melflufen + Dexamethasone | Thrombocytopenia, neutropenia, anemia.[15][25] | Hematologic toxicities are the most common, but are generally manageable with dose modifications.[15] |
| CAR T-Cell Therapies (Ide-cel, Cilta-cel) | Neutropenia, anemia, thrombocytopenia, cytokine release syndrome (CRS), neurotoxicity.[22][26] | CRS and neurotoxicity are significant potential side effects requiring specialized management.[22] |
| Bispecific Antibodies (Teclistamab, Talquetamab) | Neutropenia, anemia, thrombocytopenia, infections, CRS.[18][19] | CRS is common but generally low-grade. Oral and skin-related toxicities are notable with talquetamab. |
| Belantamab Mafodotin | Keratopathy (corneal toxicity), thrombocytopenia, anemia.[20] | Ocular toxicity is a key concern and requires regular ophthalmologic monitoring.[20] |
| Selinexor + Dexamethasone | Thrombocytopenia, fatigue, nausea, anemia, neutropenia.[27] | Gastrointestinal side effects are common.[28] |
| Panobinostat + Bortezomib + Dexamethasone | Thrombocytopenia, neutropenia, diarrhea, fatigue.[23] | Diarrhea and asthenia are common. |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are summarized below.
This compound
-
OCEAN Study (NCT03151811): A Phase III, randomized, open-label, head-to-head study comparing melflufen plus dexamethasone to pomalidomide plus dexamethasone in patients with RRMM who had received 2-4 prior lines of therapy and were refractory to lenalidomide.[8][16]
-
HORIZON Study (NCT02963493): A Phase II, single-arm, open-label study of melflufen plus dexamethasone in patients with heavily pretreated RRMM who were refractory to pomalidomide and/or an anti-CD38 monoclonal antibody.[4][17][28]
CAR T-Cell Therapies
-
KarMMa Study (NCT03361748) - Idecabtagene Vicleucel (Ide-cel): A Phase II, open-label, single-arm study in patients with RRMM who had received at least three prior therapies.
-
CARTITUDE-1 Study (NCT03548207) - Ciltacabtagene Autoleucel (Cilta-cel): A Phase Ib/II, open-label, single-arm study in heavily pretreated patients with RRMM.[15][29]
Bispecific Antibodies
-
MajesTEC-1 Study (NCT03145181, NCT04557098) - Teclistamab: A Phase I/II, open-label study in patients with RRMM who had received at least three prior lines of therapy.[14][18]
-
MonumenTAL-1 Study (NCT03399799, NCT04634552) - Talquetamab: A Phase I/II, open-label study in patients with RRMM who had received at least three prior lines of therapy.[5][25]
Other Novel Therapies
-
DREAMM-2 Study (NCT03525678) - Belantamab Mafodotin: A Phase II, open-label, two-arm study in patients with heavily pretreated RRMM.[6][10]
-
STORM Study (NCT02336815) - Selinexor: A Phase IIb, open-label, single-arm study of selinexor plus dexamethasone in patients with penta-refractory or quad-refractory MM.[1][12]
-
PANORAMA-1 Study (NCT01023308) - Panobinostat: A Phase III, randomized, double-blind, placebo-controlled study of panobinostat or placebo in combination with bortezomib and dexamethasone in patients with relapsed or relapsed and refractory MM.[3][23]
Visualizing the Mechanisms and Workflows
Caption: Melflufen's mechanism of action.
Caption: General workflow for CAR T-cell therapy.
Caption: Mechanism of bispecific antibodies.
Conclusion
The treatment paradigm for relapsed/refractory multiple myeloma has been revolutionized by the introduction of therapies with novel mechanisms of action. This compound offers a unique approach of targeted chemotherapy delivery, demonstrating clinical activity in heavily pretreated patients. In parallel, immunotherapies such as CAR T-cells and bispecific antibodies have shown remarkable efficacy, achieving deep and durable responses in a significant proportion of patients. Other novel agents like belantamab mafodotin, selinexor, and panobinostat provide additional therapeutic options with distinct mechanisms and safety profiles.
The choice of therapy for an individual patient will depend on a multitude of factors, including prior lines of therapy, disease characteristics, performance status, and potential toxicities. While direct comparative data is still emerging, this guide provides a framework for understanding the relative strengths and weaknesses of melflufen and these novel therapies, based on the currently available clinical trial evidence. Further research, including head-to-head trials and real-world evidence, will be crucial to optimize treatment sequencing and personalize therapy for patients with multiple myeloma.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. PANORAMA-1 study to assess efficacy of panobinostat in combination with dexamethasone and bortezomib [multiplemyelomahub.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. themyelomaclinicaltrials.com [themyelomaclinicaltrials.com]
- 5. TALVEY - Key Inclusion and Exclusion Criteria in the MonumenTAL-1 Study Protocol [jnjmedicalconnect.com]
- 6. ascopubs.org [ascopubs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. OCEAN: a randomized Phase III study of melflufen + dexamethasone to treat relapsed refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CARTITUDE-1: In Patients with RRMM, Ciltacabtagene Autoleucel, a BCMA-Directed Chimeric Antigen Receptor T-Cell Therapy - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 10. Belantamab mafodotin for relapsed or refractory multiple myeloma (DREAMM-2): a two-arm, randomised, open-label, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and activity of talquetamab in patients with relapsed or refractory multiple myeloma (MonumenTAL-1): a multicentre, open-label, phase 1-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Updated results from phase 3 OCEAN study shows melflufen met primary endpoint of superior PFS – Overall Survival data lead to partial clinical hold - Oncopeptides [oncopeptides.com]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. tandfonline.com [tandfonline.com]
- 17. ascopubs.org [ascopubs.org]
- 18. Plain language summary of the MajesTEC-1 study of teclistamab for the treatment of people with relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. Overall survival with oral selinexor plus low‐dose dexamethasone versus real‐world therapy in triple‐class‐refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. KarMMa-3 Trial Design | ABECMA® (idecabtagene vicleucel) [abecmahcp.com]
- 23. ascopubs.org [ascopubs.org]
- 24. Updated results from the PANORAMA 1 trial: OS of patients with relapsed MM treated with panobinostat plus bortezomib and dexamethasone [multiplemyelomahub.com]
- 25. TALVEY - Permitted and Prohibited Medications in the MonumenTAL-1 Study [jnjmedicalconnect.com]
- 26. deceraclinical.com [deceraclinical.com]
- 27. Oral Selinexor-Dexamethasone for Triple-Class Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Melflufen and Dexamethasone in Heavily Pretreated Relapsed and Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ascopubs.org [ascopubs.org]
Evaluating Biomarkers for Predicting Melflufen Hydrochloride Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Melflufen hydrochloride (melphalan flufenamide), a first-in-class peptide-drug conjugate. By leveraging the overexpression of specific enzymes in cancer cells, Melflufen offers a targeted approach to cancer therapy. This document summarizes key experimental data, details relevant protocols, and visualizes the underlying biological pathways to aid in the evaluation of this novel therapeutic agent.
Mechanism of Action: Exploiting Tumor Cell Biology
Melflufen is a lipophilic dipeptide ester of melphalan, which allows for rapid and passive diffusion across cell membranes.[1][2] Once inside the cell, it is hydrolyzed by aminopeptidases, which are frequently overexpressed in malignant cells, particularly in multiple myeloma.[1] This enzymatic cleavage releases the hydrophilic alkylating agent melphalan, which becomes entrapped within the cell, leading to a high intracellular concentration.[1] The accumulated melphalan then exerts its cytotoxic effect by inducing irreversible DNA damage, leading to apoptosis.[1][2] This targeted delivery mechanism enhances the potency of melphalan and can overcome resistance mechanisms associated with traditional alkylating agents.[1]
Key Biomarkers for Melflufen Sensitivity
The primary biomarkers for predicting sensitivity to Melflufen are the expression and activity of intracellular aminopeptidases. Several studies have demonstrated a strong correlation between the levels of these enzymes and the cytotoxic efficacy of Melflufen.
Aminopeptidase Expression and Activity
A higher expression of specific aminopeptidases is associated with increased Melflufen sensitivity. Key aminopeptidases implicated in Melflufen activation include:
-
Aminopeptidase N (APN/CD13): Frequently overexpressed in various cancers and a primary target for Melflufen activation.
-
Leucine Aminopeptidase 3 (LAP3)
-
Leukotriene A4 Hydrolase (LTA4H)
-
Arginyl Aminopeptidase (RNPEP)
-
Dipeptidyl Peptidase 3 (DPP3)
-
Bleomycin Hydrolase (BLMH)
-
X-prolyl Aminopeptidase 1 (XPNPEP1)
Studies have shown that high expression of XPNPEP1, RNPEP, DPP3, and BLMH is associated with shorter overall survival in multiple myeloma, highlighting their potential as prognostic biomarkers.
Other Potential Biomarkers
-
High-Risk Cytogenetics: Patients with high-risk cytogenetic features, such as deletion 17p (del(17p)), may exhibit enhanced sensitivity to Melflufen. Its mechanism of inducing apoptosis appears to be independent of p53, a tumor suppressor protein often inactivated in these high-risk cancers.
-
Relapsed/Refractory Multiple Myeloma (RRMM): Clinical and preclinical data suggest that plasma cells from RRMM patients may be particularly sensitive to Melflufen.
Comparative Performance Data
The following tables summarize the in vitro cytotoxicity of Melflufen compared to its parent drug, melphalan, in various multiple myeloma cell lines.
| Cell Line | Melflufen IC50 (µM) | Melphalan IC50 (µM) | Fold Difference (Melphalan/Melflufen) | Reference |
| RPMI-8226 | ~1.0 | >10 | >10 | |
| MM.1S | ~0.5 | ~5.0 | ~10 | |
| U266 | ~0.8 | >10 | >12.5 | |
| INA-6 | ~0.2 | ~4.0 | ~20 |
Table 1: Comparative IC50 Values of Melflufen and Melphalan in Multiple Myeloma Cell Lines. Data indicates the significantly lower concentrations of Melflufen required to inhibit 50% of cell growth compared to melphalan, demonstrating its superior potency.
| Biomarker | Effect on Melflufen Sensitivity | Supporting Evidence |
| High Aminopeptidase Expression (e.g., ANPEP/CD13, LAP3, RNPEP) | Increased Sensitivity | Higher enzymatic activity leads to more efficient intracellular release of melphalan. |
| Low Aminopeptidase Expression | Decreased Sensitivity | Reduced hydrolysis of Melflufen results in lower intracellular concentrations of the active drug. |
| p53 Mutation/Deletion (del(17p)) | Sensitivity Maintained or Increased | Melflufen's cytotoxic mechanism is largely independent of p53 function. |
| Melphalan Resistance | Sensitivity often Retained | Melflufen can overcome melphalan resistance mechanisms, such as impaired drug uptake. |
Table 2: Summary of Biomarker Effects on this compound Sensitivity. This table outlines the expected impact of various biomarkers on the efficacy of Melflufen.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of Melflufen sensitivity and its associated biomarkers.
Cell Viability and IC50 Determination using MTT Assay
This protocol is used to assess the cytotoxic effect of Melflufen on cancer cell lines and to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Multiple myeloma cell lines
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and Melphalan
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell density to 5 x 10^4 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a series of dilutions of Melflufen and melphalan in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drugs) and a blank control (medium only).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3][4]
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Carefully remove the medium from each well without disturbing the formazan crystals.[5]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[3]
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Aminopeptidase N (CD13) Expression Analysis by Flow Cytometry
This protocol details the method for quantifying the cell surface expression of CD13, a key aminopeptidase involved in Melflufen activation.
Materials:
-
Multiple myeloma cells
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human CD138 antibody (for plasma cell identification)
-
Fluorochrome-conjugated anti-human CD13 antibody
-
Isotype control antibody (matched to the CD13 antibody)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of cold FACS buffer.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated anti-CD138 and anti-CD13 antibodies to the cell suspension at the manufacturer's recommended concentration.
-
In a separate tube for the isotype control, add the anti-CD138 antibody and the corresponding isotype control antibody.
-
Incubate the cells in the dark for 30 minutes at 4°C.
-
-
Washing:
-
After incubation, wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibodies, centrifuging at 300 x g for 5 minutes for each wash.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
First, gate on the plasma cell population based on CD138 expression.
-
Within the CD138-positive population, analyze the expression of CD13.
-
Use the isotype control to set the gate for positive CD13 staining.
-
Quantify the percentage of CD13-positive cells and the mean fluorescence intensity (MFI) of CD13 expression.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in Melflufen's mechanism of action and the experimental procedures for its evaluation can provide a clearer understanding.
Caption: Melflufen's mechanism of action.
Caption: Workflow for IC50 determination.
Caption: Workflow for biomarker evaluation.
References
- 1. Mechanism of action - Oncopeptides [oncopeptides.com]
- 2. Melphalan Flufenamide (Melflufen): First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Melflufen Hydrochloride: A Procedural Guide
Melflufen hydrochloride, a potent cytotoxic agent, requires meticulous handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination. As a substance classified as fatal if swallowed, a skin irritant, and with the potential to cause cancer and genetic defects, adherence to stringent disposal protocols is paramount.[1] All disposal procedures must comply with local, regional, and national hazardous waste regulations.[1][2]
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Work should always be conducted within a designated area, such as a chemical fume hood, to avoid dust and aerosol formation.[3][4]
Required PPE includes:
-
Gloves: Wear suitable cytotoxic-resistant nitrile gloves.[5]
-
Eye Protection: Use safety goggles with side shields or a face shield.[3][5]
-
Protective Clothing: An impervious gown or lab coat must be worn.[3][5]
-
Respiratory Protection: If working outside a fume hood or if aerosol formation is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and any materials contaminated with it must follow hazardous waste protocols for cytotoxic drugs.[6][7]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes the pure compound, solutions, contaminated labware (vials, pipettes, etc.), contaminated PPE, and spill cleanup materials.
-
This waste is classified as cytotoxic and hazardous/special waste.[6][7]
-
Crucially, you must not mix cytotoxic waste with other waste streams.[6][8] Segregate it at the point of generation.
-
-
Packaging and Containment:
-
Sharps: Any sharps (needles, broken glass) contaminated with this compound must be placed in a rigid, puncture-proof sharps container specifically designated for cytotoxic waste, typically yellow with a purple lid.[7]
-
Non-Sharps Solid Waste: Contaminated items like gloves, gowns, and lab plastics should be disposed of in clearly labeled, leak-proof plastic bags (double bagging is recommended).[5][7] These bags are often color-coded (e.g., yellow with a purple stripe) to signify cytotoxic contents.[7]
-
Liquid Waste: Unused solutions should not be disposed of down the drain.[9][10][11] Collect liquid waste in a sealed, leak-proof, and clearly labeled container compatible with the solvent used.
-
Empty Containers: Vials and other containers that held this compound must be managed as hazardous waste unless they meet the specific "RCRA empty" criteria defined by regulations, which involves removing contents through normal means.[11] Given the high toxicity, treating all containers as hazardous waste is the safest practice.
-
-
Labeling:
-
Storage:
-
Final Disposal:
-
The ultimate disposal method for cytotoxic waste is typically high-temperature incineration by a licensed hazardous waste management company.[7]
-
A hazardous waste manifest or consignment note is required to track the waste from your facility to its final disposal site.[7][10]
-
Never attempt to dispose of this material in standard trash or down the sewer system.[10]
-
Quantitative Data for Disposal Materials
The available literature emphasizes procedural compliance over specific quantitative treatment formulas, as disposal relies on containment and incineration. The primary quantitative specification found relates to containment materials.
| Parameter | Specification | Source |
| Cytotoxic Waste Bag Thickness | - Polypropylene bags: Minimum 2 mm- Bags for other contaminated material: Minimum 4 mm | [8] |
| Regulatory Classification (Example) | Melflufen is related to Melphalan, which is listed as a hazardous waste (U150) under the Resource Conservation and Recovery Act (RCRA) in the United States. Always confirm local and national waste codes. | [11] |
| Discharge to Sewer | Prohibited for hazardous waste pharmaceuticals. | [9][11] |
Spill Management Protocol
In the event of a spill, immediate and safe cleanup is critical to prevent exposure and contamination.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear the full complement of PPE described above.
-
Contain and Absorb: For liquid spills, cover with an absorbent, liquid-binding material like diatomite or a universal binder.[1][3] For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated cytotoxic waste container.
-
Decontaminate: Clean the spill area and any affected equipment by scrubbing with alcohol or another appropriate decontamination solution.[1][3]
-
Dispose: All cleanup materials (absorbents, wipes, contaminated PPE) must be disposed of as cytotoxic hazardous waste.[6]
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. sps.nhs.uk [sps.nhs.uk]
- 6. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. michigan.gov [michigan.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Melflufen Hydrochloride
For Immediate Implementation by Laboratory Personnel
Melflufen hydrochloride, a potent cytotoxic agent, necessitates stringent safety protocols to protect researchers and ensure a secure laboratory environment. This document provides essential, direct guidance on personal protective equipment (PPE), handling procedures, and disposal plans for this compound, empowering you to work confidently and safely.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, with the potential to cause skin irritation, genetic defects, cancer, and suspected damage to fertility or an unborn child. Inhalation, ingestion, and skin contact are primary routes of exposure. Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978). Inner glove tucked under the gown cuff, outer glove over the cuff. | Provides a robust barrier against dermal absorption. Double-gloving offers additional protection in case of a breach in the outer glove.[1][2] |
| Body Protection | Disposable, lint-free, impermeable gown with a closed front, long sleeves, and tight-fitting cuffs. Made of polyethylene-coated polypropylene or similar laminate material. | Protects skin and personal clothing from contamination.[1][2] |
| Eye and Face Protection | Safety goggles and a full-face shield. | Protects against splashes and aerosols of the hazardous drug.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 respirator is recommended for most procedures. For situations with a higher risk of aerosolization (e.g., cleaning large spills), a powered air-purifying respirator (PAPR) may be necessary. | Minimizes the risk of inhaling hazardous drug particles.[1] |
Note: No specific glove permeation breakthrough time data for this compound was found in the public domain. It is crucial to adhere to the practice of changing gloves frequently (e.g., every 30-60 minutes) or immediately if they become contaminated or damaged.
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps from receipt to disposal.
1. Receiving and Unpacking this compound:
-
Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.
-
Wear a single pair of chemotherapy-tested nitrile gloves during inspection.
-
If the package is damaged, do not open it. Isolate the package in a fume hood and follow your institution's spill response protocol.
-
Transport the intact package to the designated, secure storage area for cytotoxic compounds.
2. Preparation for Use:
-
All handling of this compound powder and solutions must be conducted within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to protect from inhalation exposure.
-
Before starting work, decontaminate the work surface.
-
Assemble all necessary materials, including the compound, solvents, glassware, and waste containers, inside the ventilated enclosure.
-
Don the full PPE as specified in Table 1.
3. Weighing and Reconstitution:
-
Use a dedicated, calibrated balance inside the ventilated enclosure.
-
To minimize aerosol generation, handle the powder carefully.
-
If reconstituting, slowly add the solvent to the vial containing the powder.
-
Gently swirl the vial to dissolve the contents. Avoid vigorous shaking or vortexing to prevent aerosolization.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: this compound Waste Disposal Plan
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not discard in the regular trash or down the drain. |
| Contaminated Solid Waste | All disposable items that have come into contact with this compound (e.g., gloves, gowns, bench paper, pipette tips, vials) must be placed in a clearly labeled, leak-proof, puncture-resistant container designated for cytotoxic waste. |
| Contaminated Liquid Waste | Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of immediately in a designated, puncture-resistant sharps container for cytotoxic waste. |
| Decontamination of Glassware | Reusable glassware should be decontaminated by soaking in a suitable deactivating solution (e.g., 5% sodium hypochlorite solution), followed by thorough rinsing with water and then a final rinse with a laboratory-grade detergent. The initial rinsate should be treated as hazardous liquid waste. |
In the event of a spill, immediate and appropriate action is required:
-
Alert others in the immediate area and restrict access.
-
Don appropriate PPE , including respiratory protection, before attempting to clean the spill.
-
Contain the spill. For liquid spills, use absorbent pads from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Clean the area. Work from the outer edge of the spill towards the center.
-
Decontaminate the area. After the initial cleanup, decontaminate the spill area with a deactivating agent (e.g., 5% sodium hypochlorite), followed by a rinse with water and then a laboratory detergent.
-
Dispose of all cleanup materials as cytotoxic waste.
-
Report the spill to your institution's environmental health and safety department.
By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
